2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-tert-butyl-4,5-dichloropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZRTXGLHTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381989 | |
| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84956-71-8 | |
| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
This compound, with the CAS number 84956-71-8, is a solid, white to light yellow crystalline compound.[1] It serves as a key intermediate in the synthesis of various organic molecules, notably the acaricide Pyridaben.[1][2]
Physicochemical and Computed Properties
The following tables summarize the key physicochemical and computed properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂N₂O | [3][4] |
| Molecular Weight | 221.08 g/mol | [4][5] |
| Melting Point | 59-65 °C | [3][6] |
| Boiling Point | 240.5 ± 50.0 °C (at 760 Torr) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Appearance | White to light yellow solid/crystal | [1][3] |
| Purity | 95-97% | [3][7] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [3][7] |
| Computed Property | Value | Source |
| XLogP3 | 2.1 | [3] |
| Topological Polar Surface Area | 32.7 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 220.0170183 Da | [4][5] |
| Complexity | 302 | [3] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the reaction of tert-butylhydrazine or its hydrochloride salt with mucochloric acid.[1][6] Several variations of this procedure exist, differing in the choice of solvent, base, and reaction conditions. Below are detailed experimental protocols adapted from patent literature.
Experimental Protocol 1: Synthesis using Potassium Hydroxide in Benzene[6]
-
Reagents:
-
tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)
-
42% aqueous potassium hydroxide solution (5.4 g)
-
Benzene (48 g)
-
Mucochloric acid (6.8 g, 0.04 mol)
-
30% aqueous sodium hydroxide solution
-
35% hydrochloric acid solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 42% aqueous potassium hydroxide in benzene, add tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add mucochloric acid to the mixture.
-
Stir the reaction mixture at 40 to 45°C for 5 hours to complete the reaction.
-
After the reaction, add water to the mixture and separate the benzene layer.
-
Wash the benzene layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain the product.
-
Experimental Protocol 2: Synthesis using Sodium Hydroxide in Dichloromethane[6]
-
Reagents:
-
tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)
-
33% aqueous sodium hydroxide solution (4.9 g)
-
Dichloromethane (60 g)
-
Mucochloric acid (6.8 g, 0.04 mol)
-
-
Procedure:
-
To a solution of 33% aqueous sodium hydroxide in dichloromethane, add tert-butylhydrazine hydrochloride.
-
Stir the mixture at room temperature for 15 minutes.
-
Add mucochloric acid and stir the reaction mixture at 40 to 45°C for 6 hours.
-
Follow the workup procedure described in Protocol 1 to isolate the product.
-
The expected yield of pale yellow crystals is approximately 75%.[6]
-
Biological Context and Potential Applications
While this compound is primarily known as a synthetic intermediate, the pyridazinone scaffold is present in many biologically active molecules.[8] Pyridazinone derivatives have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory effects: Some pyridazinone compounds act as selective COX-2 inhibitors or inhibitors of phosphodiesterase-4 (PDE-4), which are involved in inflammatory pathways.[8] They have also been shown to regulate inflammatory mediators like TNF-α and IL-6.[7]
-
Cardiovascular applications: Certain derivatives exhibit antihypertensive and antithrombotic activities.[5]
-
Agrochemicals: As mentioned, it is a precursor to the acaricide Pyridaben.[2]
-
PET Imaging: Analogs of this compound have been explored as potential myocardial perfusion imaging (MPI) agents for positron emission tomography (PET).[3]
It is important to note that the biological activity is often associated with the final, more complex molecules rather than this specific intermediate.
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis workflow for this compound as described in the experimental protocols.
References
- 1. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 2. Cas 96489-71-3,Pyridaben | lookchem [lookchem.com]
- 3. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sarpublication.com [sarpublication.com]
An In-depth Technical Guide to 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one (CAS 84956-71-8)
Abstract: This document provides a comprehensive technical overview of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, CAS No. 84956-71-8. It is a key chemical intermediate, primarily utilized in the synthesis of the widely used acaricide, Pyridaben. This guide details its chemical and physical properties, established synthesis protocols, and its significant role in agrochemical manufacturing. Furthermore, it explores the broader biological relevance of the pyridazinone scaffold, particularly the mechanism of action of its derivatives as inhibitors of mitochondrial complex I, a subject of interest for researchers in drug discovery and molecular imaging. The intended audience for this whitepaper includes researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is readily soluble in most organic solvents.[1] The compound is primarily known by its IUPAC name, 2-tert-butyl-4,5-dichloropyridazin-3-one, but is also referred to by various synonyms.[2]
Table 1: Physicochemical Properties of CAS 84956-71-8
| Property | Value | Source(s) |
| CAS Number | 84956-71-8 | [1] |
| Molecular Formula | C₈H₁₀Cl₂N₂O | [1][2][3][] |
| Molecular Weight | 221.08 g/mol | [1][2][] |
| IUPAC Name | 2-tert-butyl-4,5-dichloropyridazin-3-one | [2] |
| Appearance | White to light yellow solid/crystal | [1][2] |
| Melting Point | 59 °C | [1][2][3] |
| Boiling Point | 240.5 ± 50.0 °C (at 760 Torr) | [1][3] |
| Density | 1.32 ± 0.1 g/cm³ (at 20 °C) | [1][3] |
| Flash Point | 99.3 ± 30.1 °C | [1][3] |
| Topological Polar Surface Area | 32.7 Ų | [2] |
| XLogP3 | 2.1 | [2][3] |
| InChI Key | ANFVZRTXGLHTNI-UHFFFAOYSA-N | [2][][5] |
Common Synonyms: 2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone, 4,5-Dichloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone, 2-tert-Butyl-4,5-dichloro-2,3-dihydropyridazin-3-one.[1][2]
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the reaction of tert-butylhydrazine with mucochloric acid.[1][6] This process is typically a one-stage cyclization reaction carried out in a solvent such as an aromatic or halogenated hydrocarbon.[6]
References
- 1. 2-(TERT-BUTYL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE | 84956-71-8 [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 5. This compound | 84956-71-8 [sigmaaldrich.com]
- 6. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
Spectroscopic Profile of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for its characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀Cl₂N₂O[1]
-
Molecular Weight: 221.08 g/mol [2]
-
Appearance: Solid[1]
-
Melting Point: 59 °C[1]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and known spectroscopic principles for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet | 1H | H-6 (Pyridazinone) |
| ~1.6 | Singlet | 9H | tert-Butyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O (Carbonyl) |
| ~145 | C-4 (Pyridazinone, C-Cl) |
| ~135 | C-5 (Pyridazinone, C-Cl) |
| ~130 | C-6 (Pyridazinone, C-H) |
| ~65 | Quaternary C (tert-Butyl) |
| ~28 | Methyl C (tert-Butyl) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 220/222/224 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster due to the presence of two chlorine atoms. |
| 205/207/209 | [M - CH₃]⁺ |
| 165/167 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative intensities of the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1670 | C=O stretch (Amide) |
| ~1600 | C=C stretch (Aromatic/Heteroaromatic) |
| ~1470, ~1370 | C-H bend (tert-Butyl) |
| ~800 - 600 | C-Cl stretch |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data described above.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of pyridazinone derivatives involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry
For the analysis of halogenated organic compounds like the title compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique:
-
Sample Introduction: Dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The presence of chlorine atoms will be evident from the characteristic isotopic cluster patterns.[3]
Infrared (IR) Spectroscopy
For a solid sample, the following methods can be used to obtain an IR spectrum:
-
Potassium Bromide (KBr) Pellet Method:
-
Finely grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[4][5]
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.[6][7]
-
Signaling Pathways and Experimental Workflows
Based on the conducted searches of publicly available scientific literature, there is no specific information regarding signaling pathways or detailed experimental workflows in which this compound is directly implicated. Therefore, a corresponding visualization cannot be provided at this time.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown compound, applicable to this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. This compound [cymitquimica.com]
- 2. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the NMR Analysis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopy of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental spectral data for this compound is not widely available in the public domain, this document outlines the expected NMR signals based on its chemical structure and provides generalized experimental protocols for its analysis.
Predicted NMR Spectral Data
The structure of this compound suggests a relatively simple NMR spectrum. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show two distinct signals corresponding to the tert-butyl group and the lone proton on the pyridazinone ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.6 | Singlet | 9H | C(CH₃)₃ |
| ~ 7.5 | Singlet | 1H | CH=N |
Note: The actual chemical shifts may vary depending on the solvent and experimental conditions. The tert-butyl group's nine protons are chemically equivalent, leading to a strong singlet signal, typically observed in the 0.5-2.0 ppm range.[1]
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to display five signals, corresponding to the distinct carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 30 | C(CH₃)₃ |
| ~ 65 | C(CH₃)₃ |
| ~ 130 | C=CH |
| ~ 145 | C-Cl |
| ~ 150 | C-Cl |
| ~ 160 | C=O |
Note: The chemical shifts for the chlorinated carbons and the carbonyl carbon are estimations and can be influenced by various factors.
Experimental Protocols
A general methodology for acquiring high-quality NMR spectra for a small organic molecule like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Spectrometer Setup and Data Acquisition
The following is a generalized procedure for a modern NMR spectrometer (e.g., 300 or 400 MHz).[2]
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed.
-
Sample Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 90° pulse with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a 30° or 45° pulse with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Synthesis and Structural Relationships
The synthesis of this compound is a key aspect of its chemistry, often serving as an intermediate in the production of more complex molecules.[3][4][5]
Caption: Synthesis of the target compound from its precursors.
The molecular structure of this compound is characterized by a central pyridazinone ring with several key functional groups.
Caption: Key structural features of the molecule.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 4. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Mass Spectrometry of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its analysis, discusses its likely fragmentation patterns under mass spectrometric conditions, and presents the expected data in a clear, structured format.
Introduction
This compound is a substituted pyridazinone derivative. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing vital information about their molecular weight, elemental composition, and structural features through the analysis of their fragmentation patterns. This guide will explore the expected mass spectral behavior of this compound, offering insights for researchers working on its synthesis, characterization, and application.
Experimental Protocol: Mass Spectrometry of a Small Molecule
The following protocol outlines a general procedure for the analysis of this compound using electrospray ionization (ESI) mass spectrometry, a common technique for the analysis of moderately polar small molecules.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.
2.2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridazinone derivatives.
-
Sample Introduction: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via Liquid Chromatography-Mass Spectrometry (LC-MS) for separation from any impurities.
-
Mass Spectrometer Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
-
Data Analysis: The acquired mass spectra are processed using the instrument's software to identify the molecular ion and major fragment ions.
Data Presentation: Predicted Mass Spectral Data
| m/z (calculated) | Proposed Formula | Proposed Fragment Structure/Origin |
| 221.03 | [C₈H₁₁Cl₂N₂O]⁺ | Molecular Ion [M+H]⁺ |
| 205.00 | [C₇H₈Cl₂N₂O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| 165.04 | [C₄H₅Cl₂N₂O]⁺ | Loss of isobutylene (C₄H₈) from the molecular ion. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, a common and stable fragment.[3] |
Note: The m/z values are calculated for the most abundant isotopes and are presented for the protonated molecule [M+H]⁺, which is commonly observed in ESI positive mode.
Mandatory Visualizations
4.1. Experimental Workflow
The general workflow for the mass spectrometric analysis of a small molecule like this compound is depicted below.
Caption: General workflow for small molecule mass spectrometry analysis.
4.2. Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under positive mode electrospray ionization.
Caption: Proposed fragmentation of this compound.
Discussion of Fragmentation
The proposed fragmentation pathway is based on established principles of mass spectrometry.[4]
-
Loss of a Methyl Radical: The tert-butyl group is known to be prone to fragmentation. The loss of a methyl radical (•CH₃) from the protonated molecular ion would result in a secondary carbocation, which is relatively stable. This would lead to a fragment ion at m/z 205.00.[5]
-
Loss of Isobutylene: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a neutral isobutylene molecule (C₄H₈). This rearrangement reaction would result in a fragment ion at m/z 165.04.
-
Formation of the tert-Butyl Cation: The tert-butyl cation ([C₄H₉]⁺) is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl moiety.[3] Its presence at m/z 57.07 would be a strong indicator of the tert-butyl substituent.
-
Pyridazinone Ring Fragmentation: While not explicitly detailed in the simplified pathway, cleavage of the pyridazinone ring itself is also possible. Studies on related pyridazino-indoles and pyridazino-quinolines have shown that cross-ring cleavages of the pyridazine ring can occur.[1] This could lead to a more complex fragmentation pattern with additional lower mass ions.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific compound is limited, the provided experimental protocol and the proposed fragmentation pathways, based on the analysis of similar chemical structures, offer a valuable resource for researchers. The presented information should facilitate the identification and structural elucidation of this compound and its analogs in various research and development settings. Further experimental work is encouraged to confirm and expand upon the predicted fragmentation patterns.
References
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
The Medicinal Chemistry of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, those incorporating a 2-(tert-butyl)-4,5-dichloropyridazin-3(2H)-one core have emerged as a focal point for research, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and cardiovascular diseases. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.
Core Synthesis and Derivatization
The foundational scaffold, this compound (TDCP), is typically synthesized through the condensation of tert-butylhydrazine with mucochloric acid. Various synthetic methodologies have been developed to optimize this reaction, which can be sensitive to reaction conditions.
A general synthetic workflow for the preparation of TDCP and its subsequent derivatization is outlined below.
Synthetic workflow for TDCP and its derivatives.
The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Targets
Derivatives of the this compound core have exhibited promising activity against a range of therapeutic targets implicated in cancer and cardiovascular diseases.
Anticancer Activity
Several pyridazinone derivatives have been investigated as potent anticancer agents, primarily targeting receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies.
c-Met Kinase Inhibition: The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a key driver of tumor growth, invasion, and metastasis. Aberrant c-Met signaling is a hallmark of many cancers. Certain this compound derivatives have shown potent inhibitory activity against c-Met kinase.
PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its hyperactivation is a common event in cancer. By targeting upstream activators like c-Met, pyridazinone derivatives can indirectly modulate this pathway.
Inhibition of the PI3K/Akt/mTOR pathway.
Cardiovascular Activity
The pyridazinone scaffold is also prevalent in compounds with cardiovascular applications, including vasodilator and anti-inflammatory effects.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Phosphodiesterase-5 (PDE-5) Inhibition: PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE-5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.
NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Inhibition of the NF-κB signaling pathway can ameliorate inflammatory processes that contribute to cardiovascular disease.
Modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound derivatives and related pyridazinones.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Citation |
| MC1-27 | Mitochondrial Complex I | NADH Oxidation | 11 | Bovine heart submitochondrial particles | [1] |
| RP1004 | Mitochondrial Complex I | NADH Oxidation | 16.7 | Bovine heart submitochondrial particles | [2] |
Table 2: Cardiovascular Activity of Pyridazinone Derivatives
| Compound ID | Target | Assay | EC50 (µM) / IC50 (µM) | Tissue/Enzyme Source | Citation |
| BCTC | Vanilloid Receptor 1 (VR1) | Capsaicin-induced activation | IC50 = 0.035 | Rat VR1 | [3] |
| BCTC | Vanilloid Receptor 1 (VR1) | Acid-induced activation | IC50 = 0.006 | Rat VR1 | [3] |
Experimental Protocols
Synthesis of this compound (TDCP)
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 33% aqueous sodium hydroxide in dichloromethane, add tert-butylhydrazine hydrochloride and stir at room temperature for 15 minutes.
-
Add mucochloric acid to the mixture and stir at 40-45 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield TDCP as pale yellow crystals.[4]
In Vitro c-Met Kinase Inhibition Assay
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound dilution, and the c-Met enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA solution).
-
Quantify the amount of ATP consumed (e.g., using a luciferase-based assay like Kinase-Glo®) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA or TR-FRET format).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key targets in oncology and cardiovascular disease. The synthetic accessibility and the potential for diverse functionalization of the pyridazinone core offer ample opportunities for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action will be crucial for the successful clinical translation of these promising molecules.
References
The Pyridazinone Core: A Privileged Pharmacophore in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the moniker of a "wonder nucleus" due to its vast therapeutic potential.[1][2][3] Its structural versatility allows for extensive functionalization at various positions, leading to a broad spectrum of pharmacological activities.[4][5] This has established the pyridazinone core as a privileged scaffold in the design and development of novel therapeutic agents. Pyridazinone derivatives have demonstrated significant efficacy across multiple disease areas, including oncology, inflammation, cardiovascular conditions, and infectious diseases.[6][7] This technical guide provides a comprehensive overview of the pyridazinone pharmacophore, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships, intended to serve as a resource for professionals in the field of drug discovery.
Synthesis of the Pyridazinone Core
The synthesis of the pyridazinone scaffold is typically straightforward and versatile, allowing for the creation of a diverse library of derivatives. A common and effective method involves the cyclization of γ-keto acids with hydrazine hydrate.
A representative synthetic route begins with a Friedel-Crafts acylation of an aromatic compound (e.g., benzene or a substituted analogue) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] This reaction yields a β-aroylpropionic acid. Subsequent treatment of this intermediate with hydrazine hydrate (N₂H₄·H₂O) leads to a cyclocondensation reaction, forming the core 4,5-dihydro-3(2H)-pyridazinone ring.[2][8][9] Further modifications, such as condensation with aromatic aldehydes, can be performed to introduce additional diversity and modulate the biological activity of the final compounds.[8]
// Edges A -> C [label="Friedel-Crafts Acylation\n(AlCl₃)"]; B -> C; C -> D [label="Cyclization\n(Hydrazine Hydrate)"]; D -> E [label="Further Derivatization\n(e.g., Condensation with Aldehydes)"]; } dot Caption: General workflow for the synthesis of pyridazinone derivatives.
General Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one
-
Step I: Synthesis of β-Benzoylpropionic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, anhydrous aluminum chloride is added to an excess of dry benzene.
-
Succinic anhydride is added portion-wise to the mixture with constant stirring.
-
The reaction mixture is heated on a water bath for several hours until the evolution of hydrogen chloride gas ceases.
-
The mixture is then cooled, and the complex is decomposed by carefully adding crushed ice and concentrated hydrochloric acid.
-
The resulting solution is subjected to steam distillation to remove the excess benzene.
-
The remaining solution is cooled, and the crude β-benzoylpropionic acid precipitates out. It is then filtered, washed with cold water, and recrystallized from hot water to yield the pure product.[8]
-
-
Step II: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one:
-
β-Benzoylpropionic acid is mixed with hydrazine hydrate in ethanol.
-
The mixture is refluxed for several hours.
-
After cooling, the solid product that crystallizes out is filtered, washed with a small amount of cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the pure pyridazinone core structure.[8]
-
-
Monitoring and Characterization:
-
The progress of the reactions is monitored by thin-layer chromatography (TLC), often using a solvent system like Toluene:Ethyl acetate:Formic acid (5:4:1).[8]
-
The final structure is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Melting points are determined using an open capillary tube method.[8][10]
-
Biological Activities and Mechanisms of Action
The pyridazinone scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities. Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[5][11]
Anticancer Activity
Pyridazinone derivatives have emerged as promising candidates for cancer therapy, targeting various hallmarks of cancer.[1][12]
Mechanism of Action: VEGFR-2 Inhibition A key mechanism underlying the anticancer effect of many pyridazinone compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][13] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, pyridazinone inhibitors block its autophosphorylation and subsequent activation of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt. This disruption of signaling inhibits endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[1][13]
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridazinone [label="Pyridazinone\nInhibitor", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Ras/Raf/MEK/ERK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation, Migration, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization; Dimerization -> Downstream; Downstream -> Angiogenesis; Angiogenesis -> TumorGrowth; Pyridazinone -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Signaling pathway of VEGFR-2 inhibition by pyridazinone derivatives.
Mechanism of Action: Apoptosis Induction Certain pyridazinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, studies have shown that some compounds can upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[14] This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade and subsequent cell death. Additionally, some derivatives can arrest the cell cycle, for instance, at the G0-G1 phase, preventing cancer cell proliferation.[14]
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 17a | - | VEGFR-2 Inhibition | - | Best Inhibitory Activity | [13] |
| 10l | A549/ATCC (NSCLC) | G0-G1 Cell Cycle Arrest | GI₅₀ | 1.66–100 µM | [13][14] |
| Olaparib (29) | Ovarian Cancer | PARP Inhibition | IC₅₀ | 0.015 µM | [12] |
| Fluzoparib (30) | Breast, Ovarian, Gastric Cancer | PARP Inhibition | IC₅₀ | 1.46 nmol/L | [12] |
| Talazoparib (32) | Breast, Prostate Cancer | PARP Inhibition | IC₅₀ | 0.0002 µM | [12] |
| Compound 43 | Panc-1 (Pancreatic) | Tubulin Inhibition | IC₅₀ | 2.9 µM | [12] |
| Compound 43 | Paca-2 (Pancreatic) | Tubulin Inhibition | IC₅₀ | 2.2 µM |[12] |
Anti-inflammatory Activity
The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][15]
Mechanism of Action: COX-2 Inhibition A primary mechanism for the anti-inflammatory effects of pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5][7] The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[16] By selectively inhibiting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with an improved gastric safety profile.[7]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines Pyridazinone-based compounds have also been shown to modulate inflammatory pathways by reducing the production and release of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][18] These cytokines are central to the inflammatory response, and their inhibition represents a significant therapeutic strategy.[17]
Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives
| Compound | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| ABT-963 | COX-2/COX-1 Selectivity | Ratio | 276:1 | [7] |
| Compound 47 | In vivo anti-inflammatory | % Inhibition | > Indomethacin | [9] |
| Compound 48 | In vivo anti-inflammatory | % Inhibition | > Indomethacin |[9] |
Antimicrobial Activity
The functional versatility of the pyridazinone core extends to antimicrobial applications, with derivatives showing activity against a range of bacteria and fungi.[8][13]
Mechanism of Action The precise mechanisms of antimicrobial action can vary. However, the pharmacophore features of pyridazinone compounds, including hydrophobic regions and hydrogen bond acceptors, are thought to enable strong interactions with microbial targets, such as enzymes essential for bacterial survival.[19] For instance, some derivatives have been designed to mimic existing antimicrobial agents, suggesting they may share similar targets.[13]
Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is uniformly spread over the surface of the agar plates.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg/mL) of the synthesized pyridazinone compounds.[8]
-
Placement: The impregnated discs, along with a positive control (standard antibiotic like Gentamycin) and a negative control (solvent), are placed on the inoculated agar surface.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8]
Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 10h | Staphylococcus aureus | MIC | 16 | [13][14] |
| 8g | Candida albicans | MIC | 16 | [13] |
| IX (a-c) | S. aureus & MRSA | MIC | 0.5–128 | [13] |
| Compound 7 | E. coli, S. aureus (MRSA) | MIC | 7.8 (µM) | [20] |
| Compound 13 | A. baumannii | MIC | 3.74 (µM) | [20] |
| 11 | Klebsiella pneumoniae | MIC | 2 |[21] |
Cardiovascular and Herbicidal Activities
Beyond the major areas above, pyridazinone derivatives have shown significant promise as cardiovascular agents and herbicides.
-
Cardiovascular Effects: Many pyridazinone compounds exhibit vasodilatory and positive inotropic (increasing the force of heart contraction) properties.[12][22] These effects are often mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3, which is abundant in platelets and cardiac muscle.[7][12][23] Marketed drugs like Pimobendan are benzimidazole-pyridazinone derivatives used to treat heart failure.[7][22]
-
Herbicidal Activity: Certain substituted pyridazinones are potent herbicides.[24][25] Their mode of action can involve the inhibition of photosynthetic processes (e.g., the Hill reaction) or interference with chloroplast development.[24] More recently, novel pyridazinone derivatives have been developed as inhibitors of protoporphyrinogen oxidase (PPO), acetyl-CoA carboxylase (ACCase), and homogentisate solanesyltransferase (HST).[26][27]
Table 4: Cardiovascular Activity of Selected Pyridazinone Derivatives
| Compound | Target/Activity | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pimobendan | Vasodilator, Inotropic | - | Dose-dependent | [7][22] |
| Compound 26 | Vasorelaxant Activity | IC₅₀ | 0.08 µmol/L | [12] |
| Compound 9 | Vasodilatory Action | IC₅₀ | 0.051 µM | [12] |
| Compound 10 | Vasodilator, Antiplatelet | IC₅₀ | 35.3 µM | [12] |
| Compound 20 | ACE Inhibitory Activity | IC₅₀ | 5.78 µg/mL | [12] |
| Compound 27 | PDE-5 Inhibition | IC₅₀ | 34 nM |[12] |
Structure-Activity Relationship (SAR)
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring.
-
Anticancer/VEGFR-2 Inhibition: For diarylurea derivatives based on a pyridazinone scaffold, the aromaticity of the pyridazinone ring appears crucial for activity. The introduction of specific substitutions, such as a meta-bromo group on a terminal phenyl ring, can enhance potency against certain targets.[13]
-
Anti-inflammatory/COX-2 Inhibition: Vicinal disubstitution on the pyridazinone ring is a key feature for potent and selective COX-2 inhibitors.[7]
-
Cardiovascular/PDE Inhibition: For PDE3A inhibitors, the R-enantiomer at the chiral center in the pyridazinone ring is often preferred for activity.[23] SAR studies have revealed that steric and hydrophobic fields are major determinants of inhibitory activity.[23] For vasorelaxant activity, the incorporation of furyl, nitro, and dimethylamino groups has been shown to enhance bioactivity.[28]
-
Antimicrobial Activity: For activity against K. pneumoniae, a lipophilic side chain at the C-5 position is essential for significant antibacterial effect.[21] For other bacteria, the hydrolysis of an ester group at the N-1 position can increase activity against Gram-negative bacteria.[20]
Conclusion
The pyridazinone core is unequivocally a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure have led to the discovery of compounds with a remarkable diversity of potent biological activities. Derivatives have shown significant promise as anticancer agents by targeting key pathways like VEGFR-2, as safer anti-inflammatory drugs through selective COX-2 inhibition, and as novel antimicrobial and cardiovascular therapeutics.[1][19] The continued exploration of the structure-activity relationships of this "wonder nucleus" will undoubtedly pave the way for the development of next-generation therapies for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. sarpublication.com [sarpublication.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. scispace.com [scispace.com]
- 10. Chemical structure and hemodynamic effects of two new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 25. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanisms of Pyryridazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of pyridazinone compounds, with a focus on their applications as vasodilators, anticancer agents, and anti-inflammatory drugs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and drug discovery efforts in this promising area.
Core Mechanisms of Action
Pyridazinone derivatives exert their pharmacological effects through a variety of mechanisms, often targeting key enzymes and signaling pathways implicated in disease pathogenesis. The principal mechanisms of action are detailed below.
Vasodilatory Effects
The vasodilatory properties of pyridazinone compounds are primarily attributed to their ability to modulate intracellular signaling cascades that govern smooth muscle relaxation.
1. Phosphodiesterase (PDE) Inhibition: A significant number of pyridazinone derivatives function as inhibitors of phosphodiesterases, particularly PDE3 and PDE5.[1][2] By inhibiting these enzymes, pyridazinone compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1]
2. Direct Vasodilation: Some pyridazinone compounds have been shown to induce vasodilation through direct actions on vascular smooth muscle cells, independent of PDE inhibition.[1] The precise molecular targets for this direct action are still under investigation but may involve modulation of ion channels or other signaling molecules.
3. Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Certain pyridazinone derivatives have been designed to antagonize components of the RAAS, a critical regulator of blood pressure. By blocking this system, these compounds can effectively lower blood pressure.[1]
Signaling Pathway for PDE3/PDE5 Inhibition-Mediated Vasodilation
Caption: PDE3/PDE5 inhibition by pyridazinones leads to vasodilation.
Anticancer Activity
The anticancer properties of pyridazinone compounds are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and DNA repair.
1. PARP Inhibition: Several pyridazinone-based drugs, such as olaparib and talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP plays a crucial role in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA damage and synthetic lethality.
2. Tubulin Polymerization Inhibition: Certain pyridazinone derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[1] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
3. Induction of Apoptosis via ROS Generation and Proteasome Inhibition: Some pyridazinone compounds can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[3] Elevated ROS levels can lead to oxidative stress and damage to cellular components. Additionally, these compounds may impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and further cellular stress, ultimately triggering the intrinsic apoptotic pathway.[3]
4. Kinase Inhibition: Pyridazinone scaffolds have been utilized to develop inhibitors of various protein kinases that are critical for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's tyrosine kinase (BTK). By blocking the activity of these kinases, these compounds can inhibit angiogenesis and cancer cell proliferation.
Signaling Pathway for PARP Inhibition-Mediated Synthetic Lethality
Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutant cells.
Anti-inflammatory Effects
Pyridazinone compounds exhibit anti-inflammatory activity by modulating the production and signaling of key inflammatory mediators.
1. Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4]
2. Modulation of Pro-inflammatory Cytokines: Pyridazinone compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] These cytokines play a central role in the inflammatory cascade.
3. Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is predominantly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP. Elevated cAMP levels have broad anti-inflammatory effects, including the suppression of cytokine production and the inhibition of immune cell activation.[6][7]
Signaling Pathway for Anti-inflammatory Action via PDE4 Inhibition
Caption: Anti-inflammatory effects of pyridazinones via PDE4 inhibition.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative pyridazinone compounds.
Table 1: Vasodilatory and PDE Inhibitory Activity
| Compound | Target | IC50/EC50 | Reference |
| Bemoradan (RWJ-22867) | PDE3 | - | [1] |
| Compound 9 | Vasodilatory action | IC50 = 0.051 µM | [1] |
| N,O-dibenzyl derivative (10) | Vasodilatory action | IC50 = 35.3 µM | [1] |
| Compound 22 | PDE3 | IC50 = 10 µM | [1] |
| Compound 26 | Vasorelaxant action | IC50 = 0.08 µmol/l | [1] |
| Compound 27 | PDE5 | IC50 = 34 nM | [1] |
| Allam et al. (16) | Vasodilating activity | EC50 = 0.339 µM | [1] |
| Allam et al. (17) | Vasodilating activity | EC50 = 1.225 µM | [1] |
| Allam et al. (18) | Vasodilating activity | EC50 = 1.204 µM | [1] |
| 4ba | PDE4B | IC50 = 251 ± 18 nM | [7] |
Table 2: Anticancer Activity
| Compound | Target/Cell Line | IC50/GI50 | Reference |
| Olaparib (29) | PARP (Ovarian cancer) | IC50 = 0.015 µM | [1] |
| Fluzoparib (30) | PARP (Breast, ovarian, gastric cancer) | IC50 = 1.46 nmol/l | [1] |
| Talazoparib (32) | PARP (Breast and prostate cancer) | IC50 = 0.0002 µM | [1] |
| E-7016 (33) | Melanoma | IC50 = 0.04 µM | [1] |
| Compound 37 | BTK enzyme | IC50 = 2.1 nM | [1] |
| Compound 43 | Panc-1 (Pancreatic cancer) | IC50 = 2.9 µM | [1] |
| Compound 43 | Paca-2 (Pancreatic cancer) | IC50 = 2.2 µM | [1] |
| Pyr-1 | Multiple cancer cell lines | Low µM to nM range | [3] |
| Compound 66 | Renal cancer subpanel | GI50 = 5.07 µM | [8] |
| Compound 81 | IMR-32 (Neuroblastoma) | IC50 = 0.07 µM | [8] |
| Compound 82 | IMR-32 (Neuroblastoma) | IC50 = 0.04 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of pyridazinone compounds are provided below.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a generic fluorescence polarization-based assay for measuring PDE inhibition.
Experimental Workflow: PDE Inhibition Assay
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
Materials:
-
Purified PDE enzyme (e.g., PDE3, PDE4, PDE5)
-
Pyridazinone compound stock solution (in DMSO)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Binding agent (specific to the assay kit)
-
96-well or 384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the pyridazinone compound in assay buffer.
-
Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate. Include control wells with buffer only (no inhibitor) and a known potent inhibitor.
-
Add the diluted PDE enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for an additional 30 minutes to allow the binding agent to capture the fluorescently labeled monophosphate.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isolated Rat Aorta Vasodilation Assay
This ex vivo assay is used to assess the vasodilatory effects of compounds on vascular smooth muscle.
Procedure:
-
Euthanize a male Wistar rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the pyridazinone compound to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value from the concentration-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Procedure:
-
Administer the pyridazinone compound or vehicle control to rats orally or intraperitoneally.
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Procedure:
-
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Add serial dilutions of the pyridazinone compound to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.
-
Determine the IC50 value of the compound from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution of a cell population.
Procedure:
-
Culture cancer cells in the presence of various concentrations of the pyridazinone compound for a specified period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Rehydrate the cells in PBS and treat with RNase A to degrade RNA.
-
Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
Pyridazinone-based compounds represent a versatile and promising class of molecules with a wide range of therapeutic applications. Their ability to modulate diverse biological pathways, including those involved in vasodilation, cancer, and inflammation, underscores their potential for the development of novel drugs. This technical guide has provided a comprehensive overview of the key mechanisms of action, quantitative data on their activity, and detailed experimental protocols to aid in the further investigation and development of this important class of compounds. The continued exploration of the structure-activity relationships and mechanisms of action of pyridazinone derivatives is expected to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The synthesis is achieved through the condensation reaction of mucochloric acid with tert-butylhydrazine. This guide presents a summary of various reaction conditions and their corresponding yields, detailed step-by-step procedures for selected protocols, and a visual representation of the reaction pathway.
Introduction
This compound is a crucial building block in the synthesis of biologically active molecules, particularly insecticides, acaricides, nematicides, and fungicides.[1] The reaction between mucochloric acid and tert-butylhydrazine offers a direct route to this pyridazinone core. However, the reaction yield is sensitive to the choice of solvent, base, and reaction conditions. Traditional methods involving refluxing in aqueous mineral acids often result in low yields and the formation of significant by-products when using tert-butylhydrazine.[1][2] This document outlines optimized protocols that enhance the yield and purity of the final product.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound.
| Example | Solvent | Base | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Protocol 1 | Benzene | 42% aq. KOH | 40-45 | 5 | 78 | 63-65 |
| Protocol 2 | Dichloromethane | 33% aq. NaOH | 40-45 | 6 | 75 | 63-65 |
| Protocol 3 | Toluene | 33% aq. NaOH / Acetic Acid | 35-45 | 4 | 80 | - |
| Protocol 4 | Toluene | Sodium Acetate | - | - | 81 | - |
| Protocol 5 | Acetic Acid / Acetic Anhydride | - | 40-45 | 5 | 10 | - |
| Protocol 6 | Ethanol | 33% aq. NaOH | 40-45 | 6 | 11 | - |
Experimental Protocols
Protocol 1: Synthesis in Benzene with Potassium Hydroxide
This protocol details the synthesis using benzene as the solvent and potassium hydroxide as the base.
Materials:
-
tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)
-
42% aqueous potassium hydroxide solution (5.4 g)
-
Benzene (48 g)
-
Mucochloric acid (6.8 g, 0.04 mol)
-
30% aqueous sodium hydroxide solution
-
35% hydrochloric acid solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 5.4 g of 42% aqueous potassium hydroxide in 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.
-
Heat the reaction mixture and stir at 40 to 45°C for 5 hours.
-
After the reaction is complete, add water to the reaction mixture.
-
Separate the benzene layer and wash it successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain the product.
Results: This procedure yields 6.9 g (78%) of this compound as pale yellow crystals with a melting point of 63-65°C.[1]
Protocol 3: Synthesis in Toluene with Sodium Hydroxide and Acetic Acid
This protocol outlines the synthesis using toluene as the solvent, with sodium hydroxide for the initial neutralization followed by the addition of acetic acid.
Materials:
-
tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)
-
33% aqueous sodium hydroxide solution (4.9 g)
-
Toluene (48 g)
-
Mucochloric acid (6.8 g, 0.04 mol)
-
Acetic acid (2.4 g)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide in 48 g of toluene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid and stir for 30 minutes.
-
Add 2.4 g of acetic acid to the reaction mixture.
-
Heat and stir the mixture at 35 to 45°C for 4 hours.
-
Following the reaction, add water and separate the toluene layer.
-
Wash the toluene layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
Results: This method yields 7.1 g (80%) of this compound as pale yellow crystals.[1][2]
Reaction Pathway and Experimental Workflow
The synthesis of this compound from mucochloric acid and tert-butylhydrazine proceeds through a condensation and subsequent cyclization reaction. The general workflow for the synthesis is also depicted below.
Caption: Reaction pathway for the synthesis.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound from mucochloric acid can be achieved with good to high yields by carefully selecting the reaction solvent and base. The use of aromatic or chlorinated hydrocarbon solvents generally provides higher yields compared to protic solvents like ethanol or highly acidic conditions. The protocols provided herein offer reliable methods for the production of this important chemical intermediate, facilitating further research and development in the fields of agrochemicals and pharmaceuticals.
References
Application Notes and Protocols for the Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Introduction
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, also referred to as TDCP, is a key intermediate in the synthesis of various biologically active compounds, including insecticides, acaricides, nematicides, and fungicides.[1] Its synthesis typically involves the cyclization reaction of tert-butylhydrazine with mucochloric acid.[1][2] This document provides detailed experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established methods that have demonstrated high yields.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The first method utilizes tert-butylhydrazine hydrochloride with a base in a halogenated hydrocarbon solvent, while the second employs an aromatic hydrocarbon solvent.
Method 1: Synthesis in Dichloromethane
This protocol describes the reaction of tert-butylhydrazine hydrochloride with mucochloric acid in the presence of aqueous sodium hydroxide and dichloromethane as the solvent.[2]
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
33% Aqueous sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide solution and 60 g of dichloromethane, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.
-
Heat the reaction mixture to 40-45°C and stir for 6 hours to complete the reaction.
-
After the reaction is complete, add water to the reaction mixture.
-
Separate the dichloromethane layer, wash it successively with a 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the separated dichloromethane layer over anhydrous sodium sulfate.
-
Distill off the dichloromethane under reduced pressure to obtain the crude product.
-
The resulting pale yellow crystals are 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone.
Method 2: Synthesis in Benzene
This protocol outlines the synthesis using tert-butylhydrazine hydrochloride and mucochloric acid with potassium hydroxide in benzene.[1]
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
42% Aqueous potassium hydroxide solution
-
Benzene
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 5.4 g of 42% aqueous potassium hydroxide solution and 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid.
-
Heat the mixture to 40-45°C and stir for 5 hours.
-
After the reaction, add water to the mixture and separate the benzene layer.
-
Wash the benzene layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Distill off the benzene under reduced pressure to yield the final product.
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of this compound.
| Parameter | Example 1[2] | Example 2[1] | Example 3[1] |
| Starting Materials | |||
| tert-Butylhydrazine Hydrochloride | 5.0 g (0.04 mol) | 5.0 g (0.04 mol) | - |
| tert-Butylhydrazine | - | - | 3.5 g (0.04 mol) |
| Mucochloric Acid | 6.8 g (0.04 mol) | 6.8 g (0.04 mol) | 6.8 g (0.04 mol) |
| Base | |||
| 33% aq. NaOH | 4.9 g | - | - |
| 42% aq. KOH | - | 5.4 g | - |
| Sodium Acetate | - | - | 3.3 g (0.04 mol) |
| Solvent | Dichloromethane (60 g) | Benzene (48 g) | Toluene |
| Reaction Temperature | 40-45°C | 40-45°C | Not Specified |
| Reaction Time | 6 hours | 5 hours | Not Specified |
| Product Yield | 6.9 g (78%) | Not Specified | 7.2 g (81%) |
| Product Appearance | Pale yellow crystals | Pale yellow crystals | Not Specified |
| Melting Point | 63-65°C | 63-65°C | Not Specified |
Experimental Workflow and Logic
The synthesis of this compound follows a straightforward workflow involving the reaction of a hydrazine derivative with mucochloric acid, leading to cyclization. The choice of base and solvent can influence the reaction efficiency and yield.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of tert-butylhydrazine with mucochloric acid provides a direct route to the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (TDCP). This pyridazinone derivative serves as a valuable intermediate in the development of various bioactive molecules, particularly in the agrochemical field as insecticides, acaricides, nematicides, and fungicides.[1][2] Pyridazinone-based compounds, in general, exhibit a wide range of pharmacological activities, making them an important scaffold in drug discovery.[3]
This document provides detailed experimental protocols for the synthesis of TDCP, a summary of quantitative data from various reaction conditions, and a diagram of the proposed reaction pathway.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone under different experimental conditions.
| Protocol | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzene | 42% aq. KOH | 40-45 | 5 | 78 | 63-65 | [2] |
| 2 | Dichloromethane | 33% aq. NaOH | 40-45 | 6 | 75 | 63-65 | [1][2] |
| 3 | Benzene | 33% aq. NaOH / Propionic Acid | 35-45 | 4 | 80 | - | [1][2] |
| 4 | Toluene | 33% aq. NaOH / Acetic Acid | 35-45 | 4 | 80 | - | [2] |
| 5 | Benzene | - / Acetic Acid | 35-45 | 4 | 98 (from hydrazone) | - | [1] |
| 6 | Acetic Acid / Acetic Anhydride | - | 40-95 | 5 | 10 | - | [1] |
| 7 | Ethanol | 33% aq. NaOH | 40-45 | 6 | 11 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis in Benzene with Potassium Hydroxide
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
42% aqueous potassium hydroxide solution
-
Benzene
-
Anhydrous sodium sulfate
-
Water
-
30% aqueous sodium hydroxide solution
-
35% hydrochloric acid solution
Procedure:
-
To a solution of 5.4 g of 42% aqueous potassium hydroxide solution in 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.
-
Heat the reaction mixture to 40-45°C and stir for 5 hours to complete the reaction.
-
After completion, add water to the reaction mixture and separate the benzene layer.
-
Wash the benzene layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure to obtain 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone as pale yellow crystals.
Protocol 2: Synthesis in Dichloromethane with Sodium Hydroxide
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
33% aqueous sodium hydroxide solution
-
Dichloromethane
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide solution in 60 g of dichloromethane, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.
-
Heat the reaction mixture to 40-45°C and stir for 6 hours.
-
Follow the work-up procedure as described in Protocol 1 to isolate the product.
Protocol 3: Synthesis in Benzene with Propionic Acid
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
33% aqueous sodium hydroxide solution
-
Benzene
-
Propionic acid
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide solution in 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid and stir for an additional 30 minutes.
-
Add 3.0 g of propionic acid to the reaction mixture.
-
Heat the mixture to 35-45°C and stir for 4 hours.
-
Follow the work-up procedure as described in Protocol 1 to isolate the product.
Reaction Pathway and Workflow
The reaction of tert-butylhydrazine with mucochloric acid proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final pyridazinone product.[1]
References
Application Notes and Protocols for the Synthesis of Pyridaben from 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
Introduction
Pyridaben, chemically known as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, is a widely used non-systemic insecticide and acaricide.[1][2] It is effective against various phytophagous mites, whiteflies, aphids, and thrips, targeting all developmental stages, particularly the larval and nymph stages.[2] The mode of action of Pyridaben involves the inhibition of mitochondrial electron transport at complex I.[1] This document provides detailed application notes and protocols for the synthesis of Pyridaben starting from 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. The featured method is a green, one-pot synthesis that offers high yields and avoids the use of toxic reagents.[1][3]
Synthesis Pathway
The synthesis of Pyridaben from this compound can be efficiently achieved through a one-pot reaction involving 4-(tert-butyl)benzyl chloride and thiourea. This method is considered a green synthetic route as it avoids the generation of toxic gases or undesirable sulfide by-products.[3] The overall reaction proceeds via the formation of a thioether linkage at the C5 position of the pyridazinone ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Pyridaben.
| Parameter | Value | Reference |
| Starting Material | This compound | [1][3] |
| Reagents | 4-(tert-butyl)benzyl chloride, Thiourea | [1][3] |
| Solvent | Phase Transfer Catalyst System (e.g., water/organic solvent with a quaternary ammonium salt) | This is a typical condition for such reactions. |
| Reaction Type | One-pot Thioetherification | [3] |
| Typical Yield | High (specific percentage may vary based on conditions) | [3] |
| Product Purity | High, suitable for agrochemical applications | General expectation for a refined process. |
| By-products | Minimal, avoiding toxic sulfide by-products | [3] |
Experimental Protocol
This protocol details the one-pot synthesis of Pyridaben from this compound.
Materials:
-
This compound
-
4-(tert-butyl)benzyl chloride
-
Thiourea
-
Sodium hydroxide (or another suitable base)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Toluene (or another suitable organic solvent)
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound, 4-(tert-butyl)benzyl chloride, thiourea, and the phase transfer catalyst in a suitable organic solvent like toluene.
-
Addition of Base: While stirring, add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a controlled temperature, typically between 60-80°C, and maintain stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with water to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Remove the solvent under reduced pressure to obtain the crude Pyridaben product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline Pyridaben.
Visualizations
Diagram of the Synthesis Workflow
Caption: Workflow for the one-pot synthesis of Pyridaben.
Signaling Pathway of Pyridaben's Mode of Action
References
Application Notes and Protocols: Step-by-Step Synthesis of PET Imaging Agents from Dichloropyridazinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of a pyridazinone-based precursor and its subsequent radiolabeling to produce a potential Positron Emission Tomography (PET) imaging agent. The synthesis commences with the readily available starting material, mucochloric acid, to generate a dichloropyridazinone core, which is then further functionalized for radiolabeling with Fluorine-18.
Overall Synthetic Scheme
The multi-step synthesis involves the formation of the pyridazinone ring system, followed by selective functionalization to introduce a side chain bearing a terminal hydroxyl group. This alcohol is then converted to a tosylate, a good leaving group, to facilitate the final radiolabeling step with [¹⁸F]fluoride.
Experimental Protocols
Part 1: Synthesis of the Radiolabeling Precursor
Step 1: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1)
This initial step involves the cyclization of mucochloric acid with tert-butylhydrazine to form the dichloropyridazinone core.[1][2]
-
Materials:
-
tert-Butylhydrazine hydrochloride
-
33% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Mucochloric acid
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a solution of 33% aqueous sodium hydroxide (4.9 g) in dichloromethane (60 g), add tert-butylhydrazine hydrochloride (5.0 g, 0.04 mol).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add mucochloric acid (6.8 g, 0.04 mol) to the mixture.
-
Heat the reaction mixture to 40-45°C and stir for 6 hours.
-
After the reaction is complete, cool the mixture and add water.
-
Separate the organic layer, wash it successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid, and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1) as pale yellow crystals.
-
Step 2: Synthesis of 2-tert-butyl-4-chloro-5-(4-((2-hydroxyethoxy)methyl)benzyloxy)-3(2H)-pyridazinone (3)
This step involves a regioselective nucleophilic aromatic substitution at the C5 position of the dichloropyridazinone with a custom benzyloxy alcohol.
-
Materials:
-
(4-((2-Hydroxyethoxy)methyl)phenyl)methanol (2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
To a solution of (4-((2-hydroxyethoxy)methyl)phenyl)methanol (2) (1.1 eq) in anhydrous THF under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1) (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford compound (3).
-
Step 3: Synthesis of 2-(4-((1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)methyl)benzyloxy)ethyl 4-methylbenzenesulfonate (4)
The terminal alcohol of the side chain is tosylated to create a suitable leaving group for the subsequent radiofluorination.[3][4][5]
-
Materials:
-
2-tert-butyl-4-chloro-5-(4-((2-hydroxyethoxy)methyl)benzyloxy)-3(2H)-pyridazinone (3)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (optional, as a catalyst)
-
-
Protocol:
-
Dissolve compound (3) (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by 4-toluenesulfonyl chloride (1.2 eq). A catalytic amount of pyridine can also be added.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the tosylated precursor (4).
-
Part 2: Automated Radiosynthesis of the [¹⁸F]PET Imaging Agent
Step 4: [¹⁸F]Fluorination and Purification
The final step is the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride, which is typically performed in an automated radiosynthesis module.
-
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Precursor (4) in anhydrous acetonitrile or DMSO
-
Water for injection
-
Ethanol, USP
-
Sterile filter (0.22 µm)
-
-
Protocol:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Add a solution of the tosylated precursor (4) (typically 5-10 mg) in anhydrous acetonitrile or DMSO to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with the mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the [¹⁸F]-labeled product.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform standard quality control tests, including radiochemical purity (by radio-HPLC and/or radio-TLC), chemical purity, residual solvent analysis, pH, and sterility testing.
-
-
Data Presentation
| Step | Product Name | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |
| 1 | 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (1) | Mucochloric acid | 1:1 (to tert-butylhydrazine) | Dichloromethane | ~78%[2] |
| 2 | 2-tert-butyl-4-chloro-5-(4-((2-hydroxyethoxy)methyl)benzyloxy)-3(2H)-pyridazinone (3) | Compound (1) | 1:1.1 (to alcohol) | THF | 60-70% (Estimated) |
| 3 | 2-(4-((1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)methyl)benzyloxy)ethyl 4-methylbenzenesulfonate (4) | Compound (3) | 1:1.2 (to TsCl) | Dichloromethane | >90% (Estimated) |
| 4 | [¹⁸F]2-tert-butyl-4-chloro-5-(4-((2-fluoroethoxy)methyl)benzyloxy)-3(2H)-pyridazinone | Precursor (4) | N/A | Acetonitrile/DMSO | 40-60% (Radiochemical Yield, decay corrected) |
Visualizations
Caption: Overall workflow for the synthesis of the pyridazinone-based PET imaging agent.
Caption: Automated radiolabeling and formulation workflow.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. sciforum.net [sciforum.net]
- 3. Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one as an Intermediate for Thyroid Hormone Receptor β (TRβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormone receptor β (TRβ) has emerged as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and obesity. Selective activation of TRβ in the liver can lead to beneficial effects on lipid metabolism, while minimizing the adverse effects associated with non-selective thyroid hormone action, which are often mediated by the TRα isoform. The pyridazinone scaffold has been identified as a key pharmacophore in the development of potent and selective TRβ agonists. This document provides detailed application notes and protocols for the use of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one as a crucial intermediate in the synthesis of this important class of therapeutic agents. A prominent example of a clinically advanced TRβ agonist featuring a pyridazinone core is Resmetirom (MGL-3196).[1]
Chemical Synthesis Pathway
The synthesis of advanced TRβ agonists from this compound typically involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 4- or 5-position of the pyridazinone ring is displaced by a substituted phenoxide. The tert-butyl group serves as a protecting group for the pyridazinone nitrogen and can be removed in subsequent synthetic steps if required.
Experimental Protocols
Protocol 1: Synthesis of a Pyridazinone-Phenoxy Ether Intermediate
This protocol is adapted from the general procedures for the synthesis of pyridazinone-based TRβ agonists, such as MGL-3196, and illustrates the key ether linkage formation.[2]
Materials:
-
This compound
-
4-Amino-2,6-dichlorophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-amino-2,6-dichlorophenol (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) and copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyridazinone-phenoxy ether intermediate.
Protocol 2: Evaluation of TRβ Agonist Activity using a Reporter Gene Assay
This protocol outlines a cell-based assay to determine the functional potency (EC₅₀) of a synthesized compound as a TRβ agonist.[3][4][5][6]
Materials:
-
HEK293 cells (or other suitable cell line) stably co-transfected with a TRβ expression vector and a thyroid hormone response element (TRE)-driven luciferase reporter vector.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS).
-
Test compound (synthesized pyridazinone derivative).
-
T₃ (3,3',5-triiodo-L-thyronine) as a positive control.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stably transfected cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the T₃ positive control in DMEM with 10% charcoal-stripped FBS.
-
Remove the culture medium from the cells and add the different concentrations of the test compound and T₃. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control for each concentration.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 3: Coactivator Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of a ligand to promote the interaction between the TRβ ligand-binding domain (LBD) and a coactivator peptide, providing insights into the molecular mechanism of agonism.[7][8][9][10]
Materials:
-
GST-tagged TRβ-LBD.
-
Biotinylated coactivator peptide (e.g., from SRC-1 or GRIP-1).
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated fluorophore (e.g., d2 or fluorescein, acceptor fluorophore).
-
Test compound.
-
T₃ as a positive control.
-
Assay buffer.
-
384-well low-volume plates.
-
Time-resolved fluorescence reader.
Procedure:
-
Prepare serial dilutions of the test compound and T₃ in the assay buffer.
-
In a 384-well plate, add the GST-TRβ-LBD, the test compound or T₃, and the terbium-labeled anti-GST antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the biotinylated coactivator peptide and the streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value for coactivator recruitment.
Data Presentation
The following tables summarize representative quantitative data for pyridazinone-based TRβ agonists.
Table 1: In Vitro Potency and Selectivity of Representative Pyridazinone-Based TRβ Agonists
| Compound | TRβ EC₅₀ (nM) | TRα EC₅₀ (nM) | Selectivity (TRα/TRβ) | Reference |
| MGL-3196 | 610 | 17,000 | 28 | [1] |
| Compound X | 450 | 12,600 | 28 | Fictional Example |
| Compound Y | 820 | >20,000 | >24 | Fictional Example |
Table 2: Coactivator Recruitment Potency of Representative Pyridazinone-Based TRβ Agonists
| Compound | TRβ-SRC-1 EC₅₀ (nM) | TRα-SRC-1 EC₅₀ (nM) | Reference |
| MGL-3196 | 350 | 9,800 | Fictional Example |
| Compound Z | 280 | 8,400 | Fictional Example |
Visualizations
Thyroid Hormone Receptor β Signaling Pathway
Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression. Upon binding of an agonist, TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) in the promoter regions of target genes. This complex then recruits coactivators, leading to the transcription of genes involved in lipid metabolism and other cellular processes.
Experimental Workflow for TRβ Agonist Evaluation
The evaluation of novel TRβ agonists involves a multi-step process, starting from the synthesis of the compound, followed by in vitro characterization of its potency and selectivity, and finally, in vivo studies to assess its efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. LanthaScreen™ TR-FRET TR beta Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 8. Coactivator recruitment is enhanced by thyroid hormone receptor trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a valuable intermediate in the development of agricultural chemicals and pharmaceuticals.[1] The synthesis involves the cyclization reaction of tert-butylhydrazine with mucochloric acid. Various reaction conditions are presented, including different bases and solvents, to afford the target compound in moderate to high yields. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.
Introduction
This compound is a key building block in the synthesis of a range of biologically active molecules. Its structural features allow for further functionalization, making it a versatile precursor for creating diverse chemical libraries for drug discovery and agrochemical research. The preparation of this compound is typically achieved through the reaction of a tert-butylhydrazine derivative with mucochloric acid. While the reaction appears straightforward, the choice of reaction conditions, particularly the base and solvent, significantly impacts the yield and purity of the final product. Traditional methods using mineral acids often result in low yields and the formation of significant by-products.[2] This document outlines optimized protocols that enhance yield and simplify purification.
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details several protocols for the synthesis of this compound, each employing different reaction conditions.
Protocol 1: Synthesis using Sodium Hydroxide in Dichloromethane
This protocol describes the synthesis using sodium hydroxide as the base and dichloromethane as the solvent.
Materials:
-
tert-Butylhydrazine hydrochloride (C₄H₁₂N₂·HCl)
-
Mucochloric acid (C₄H₂Cl₂O₃)
-
33% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide solution and 60 g of dichloromethane, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.[1][2]
-
Stir the resulting mixture at room temperature for 15 minutes.[1][2]
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.[1][2]
-
Heat the reaction mixture to 40-45°C and stir for 6 hours to complete the reaction.[1][2]
-
After completion, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis using Sodium Acetate in Toluene
This protocol utilizes a weaker base, sodium acetate, in an aromatic hydrocarbon solvent.
Materials:
-
tert-Butylhydrazine hydrochloride (C₄H₁₂N₂·HCl)
-
Mucochloric acid (C₄H₂Cl₂O₃)
-
Sodium acetate (NaOAc)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride, 3.3 g (0.04 mol) of sodium acetate, and a suitable amount of toluene in a round-bottom flask.
-
Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.
-
Heat the reaction mixture and stir to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of this compound.
| Protocol | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Sodium Hydroxide | Dichloromethane | 40-45 | 6 | 75-78 | 63-65 | [1][2] |
| 2 | Sodium Acetate | Toluene | Not Specified | Not Specified | 81 | Not Specified | [1] |
| 3 | Potassium Hydroxide | Benzene | 40-45 | 5 | Not Specified | Not Specified | [1] |
| 4 | - | Acetic Acid / Acetic Anhydride | 40-45 | 5 | 10 | Not Specified | [1][2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Acids and bases used in this synthesis are corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this document provide reliable methods for the laboratory-scale preparation of this compound. The choice of a suitable base and solvent system is crucial for achieving high yields and purity. The presented data and workflow diagrams offer a comprehensive guide for researchers engaged in the synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Purification of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a key intermediate in the synthesis of various biologically active molecules. The following sections outline common purification techniques, including work-up procedures, column chromatography, and recrystallization, based on established methods for this compound and its structural analogs.
Introduction
This compound is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and agrochemical research. Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability of biological data. This document details methods to purify the crude product obtained from synthesis, typically described as pale yellow crystals with a melting point in the range of 59-65°C.[1][2][3]
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the initial purity of the crude material and the desired final purity. Below is a summary of expected outcomes based on available literature for the target compound and its analogs.
| Purification Technique | Typical Solvents/Eluents | Expected Purity | Anticipated Yield | Key Considerations | Reference |
| Aqueous Work-up & Extraction | Toluene, Benzene, Dichloromethane | 75-84% (as reported yield of crude product) | High | Removes inorganic salts and water-soluble impurities. Often the first step post-synthesis. | [2][3] |
| Column Chromatography | Dichloromethane/Methanol (100:1) | >95% | Moderate to High | Effective for removing closely related organic impurities. Method adapted from a structural analog. | [4] |
| Recrystallization | Hexane/Methanol (2:1) or Hexane/Ethyl Acetate | >98% | Moderate | Ideal for obtaining high-purity crystalline material. Solvent system adapted from structural analogs. | [4][5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol describes a standard procedure following the synthesis of this compound.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
30% aqueous Sodium Hydroxide (NaOH) solution
-
35% aqueous Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the crude reaction mixture, add an equal volume of water and the selected organic solvent (e.g., Toluene).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer successively with the 30% NaOH solution, 35% HCl solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as pale yellow crystals.[2][3]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for removing organic byproducts with different polarities. The following protocol is adapted from the purification of a structurally related pyridazinone derivative.[4]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: Dichloromethane/Methanol (100:1 v/v)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the sample with the Dichloromethane/Methanol (100:1) mixture, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC, spotting small aliquots from the collected fractions. Visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining a product with high crystalline purity. The solvent system is adapted from a related compound.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent: Hexane/Methanol (2:1 v/v)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the Hexane/Methanol (2:1) solvent mixture to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. This compound [cymitquimica.com]
- 2. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 3. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 4. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one (EVT-1794749) | 88093-48-5 [evitachem.com]
Application Notes and Protocols for the Derivatization of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The pyridazinone scaffold is considered a "privileged structure," as its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, antifungal, and herbicidal agents. The core structure's versatility allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties.
This document provides detailed application notes and experimental protocols for the derivatization of a key pyridazinone intermediate, 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions at the C4 and C5 positions, which are activated by the adjacent electron-withdrawing carbonyl group. Furthermore, standardized protocols for the biological screening of the synthesized derivatives are provided to assess their potential as antimicrobial and herbicidal agents.
Chemical Derivatization
The chlorine atoms at the C4 and C5 positions of the this compound ring are susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of functional groups, leading to the creation of a diverse chemical library for biological screening. The regioselectivity of the substitution (i.e., whether the nucleophile attacks the C4 or C5 position) can often be controlled by the choice of solvent and reaction conditions.
General Workflow for Derivatization and Screening
Caption: Workflow for the synthesis and biological screening of pyridazinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxy/Aryloxy-5-chloro-2-(tert-butyl)pyridazin-3(2H)-one Derivatives
This protocol describes the regioselective substitution of the C4-chloro group with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., ethanol, p-cresol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add the alcohol or phenol (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4,5-Bis(amino)-2-(tert-butyl)pyridazin-3(2H)-one Derivatives
This protocol describes the substitution of both chlorine atoms with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2.5 eq)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired amine (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Biological Screening
The synthesized pyridazinone derivatives can be screened for a variety of biological activities. Below are protocols for assessing antimicrobial and herbicidal potential.
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized pyridazinone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 128 µg/mL).
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Add the inoculum to each well, resulting in a final cell concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Herbicidal Activity Screening
Protocol 4: Pre- and Post-Emergence Herbicidal Assay
This protocol evaluates the herbicidal effects of the compounds on weed species.
Materials:
-
Synthesized pyridazinone derivatives
-
Weed seeds (e.g., barnyardgrass (Echinochloa crus-galli), common purslane (Portulaca oleracea))
-
Pots with soil
-
Commercial herbicide as a positive control (e.g., Glyphosate)
-
Acetone
-
Tween-20
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
Pre-emergence Assay:
-
Sow the weed seeds in pots filled with soil.
-
Prepare solutions of the test compounds in acetone with a small amount of Tween-20 as a surfactant.
-
Apply the solutions evenly to the soil surface.
-
Place the pots in a growth chamber and water regularly.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of inhibition of seed germination and plant growth compared to a solvent-treated control.
Post-emergence Assay:
-
Sow the weed seeds in pots and allow them to grow to the 2-3 leaf stage.
-
Apply the test compound solutions as a foliar spray.
-
Return the pots to the growth chamber.
-
After 14-21 days, evaluate the herbicidal activity by visually assessing the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) compared to a solvent-treated control.
Data Presentation
Quantitative data from the biological screenings should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of Pyridazinone Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | A. niger |
| Parent | >128 | >128 | >128 | >128 |
| Derivative 1 | 32 | 64 | 128 | >128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Derivative 3 | 128 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A | N/A |
| Fluconazole | N/A | N/A | 4 | 16 |
Table 2: Herbicidal Activity of Pyridazinone Derivatives (% Inhibition at 100 µg/mL)
| Compound ID | Pre-emergence (E. crus-galli) | Post-emergence (E. crus-galli) | Pre-emergence (P. oleracea) | Post-emergence (P. oleracea) |
| Parent | 10 | 5 | 15 | 10 |
| Derivative 1 | 75 | 60 | 80 | 70 |
| Derivative 2 | 90 | 85 | 95 | 90 |
| Derivative 3 | 20 | 15 | 25 | 20 |
| Glyphosate | 98 | 99 | 99 | 99 |
Potential Signaling Pathways
Pyridazinone derivatives have been reported to interact with various biological targets. Understanding these pathways is crucial for mechanism-of-action studies.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
COX-2 Prostaglandin Synthesis Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Caption: The COX-2 pathway for prostaglandin synthesis, a target for anti-inflammatory drugs.
Application of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The compound 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one serves as an excellent starting material for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. Its two reactive chlorine atoms at the C4 and C5 positions allow for sequential or one-pot displacement via nucleophilic aromatic substitution, providing a straightforward strategy for generating a multitude of analogs.
The tert-butyl group at the N2 position offers steric bulk, which can influence the conformation of the molecule and its interaction with biological targets. This feature, combined with the diverse functionalities that can be introduced at the C4 and C5 positions, makes this scaffold a valuable tool in drug discovery campaigns. Libraries of 4,5-disubstituted pyridazinones can be screened against various biological targets to identify hit compounds for further optimization. For instance, pyridazinone derivatives have been shown to modulate inflammatory pathways by affecting the production of cytokines like TNF-α and IL-6.[1]
A typical combinatorial approach involves the reaction of this compound with a library of nucleophiles, such as primary and secondary amines, phenols, and thiols, to generate a library of 4,5-disubstituted pyridazinone derivatives. The differential reactivity of the two chlorine atoms can potentially be exploited for regioselective synthesis, further increasing the structural diversity of the library.
Below is a diagram illustrating the general workflow for the combinatorial synthesis of a 4,5-disubstituted pyridazinone library.
The resulting library can be screened against a variety of targets. For example, given the known anti-inflammatory properties of pyridazinones, a relevant target could be key mediators in inflammatory signaling pathways.
Data Presentation
A hypothetical screening of a small, focused library of 4,5-disubstituted pyridazinones against a kinase involved in an inflammatory pathway (e.g., IKKβ) could yield data as presented below.
| Compound ID | R1 (at C4) | R2 (at C5) | IKKβ Inhibition IC50 (µM) |
| PZ-001 | -NH-Ph | -O-Ph | 15.2 |
| PZ-002 | -NH-Ph | -O-(4-MeO-Ph) | 10.8 |
| PZ-003 | -NH-(4-Cl-Ph) | -O-Ph | 5.1 |
| PZ-004 | -NH-(4-Cl-Ph) | -O-(4-MeO-Ph) | 2.3 |
| PZ-005 | -S-Ph | -NH-Ph | 25.6 |
| PZ-006 | -S-Ph | -NH-(4-Cl-Ph) | 12.4 |
Experimental Protocols
Protocol 1: Parallel Synthesis of a 4-Amino-5-Phenoxy-Pyridazinone Library
This protocol describes the synthesis of a library of 2-(tert-Butyl)-4-(substituted-amino)-5-(substituted-phenoxy)-pyridazin-3(2H)-ones in a 96-well plate format.
Materials:
-
This compound
-
Library of substituted anilines (0.2 M in DMSO)
-
Library of substituted phenols (0.2 M in DMSO)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
-
Multi-channel pipette
-
Centrifuge with plate rotor
-
HPLC-MS system for analysis
Procedure:
Step 1: First Nucleophilic Substitution (Amination at C4)
-
To each well of the 96-well reaction block, add 22.1 mg (0.1 mmol) of this compound.
-
Add 500 µL of DMF to each well.
-
Add 500 µL (0.1 mmol) of a unique substituted aniline solution to each well in a designated row or column.
-
Add 27.6 mg (0.2 mmol) of potassium carbonate to each well.
-
Seal the reaction block and heat at 80°C for 16 hours with magnetic stirring.
-
After cooling to room temperature, centrifuge the plate to pellet the inorganic salts.
-
The supernatant containing the intermediate 2-(tert-Butyl)-4-(substituted-amino)-5-chloropyridazin-3(2H)-one can be used directly in the next step, or a small aliquot can be taken for analysis.
Step 2: Second Nucleophilic Substitution (Etherification at C5)
-
To the reaction mixtures from Step 1, add 500 µL (0.1 mmol) of a unique substituted phenol solution to each well.
-
Add an additional 27.6 mg (0.2 mmol) of potassium carbonate to each well.
-
Seal the reaction block and heat at 120°C for 24 hours with magnetic stirring.
-
After cooling, add 1 mL of water to each well and extract with 2 x 1 mL of ethyl acetate.
-
Transfer the organic layers to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis and biological screening.
Protocol 2: High-Throughput Purification and Characterization
Purification:
-
The crude products can be purified using automated parallel HPLC.
-
Dissolve the samples in a minimal amount of DMSO/methanol.
-
Inject onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Collect the fractions corresponding to the product peaks.
-
Evaporate the solvent to yield the purified compounds.
Characterization:
-
Confirm the identity and purity of the library members using an automated LC-MS system.
-
For selected compounds, further characterization by ¹H-NMR and ¹³C-NMR spectroscopy is recommended.
By following these protocols, researchers can efficiently generate large and diverse libraries of pyridazinone derivatives for hit discovery in various therapeutic areas.
References
Green Synthesis of Pyridazinone Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the pursuit of sustainable and efficient synthetic methodologies is paramount. This document provides detailed application notes and experimental protocols for the green synthesis of pyridazinone derivatives, a class of heterocyclic compounds with significant therapeutic potential.
Pyridazinone and its derivatives are recognized for their broad spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and lengthy reaction times. Green chemistry approaches offer environmentally benign alternatives that can enhance reaction rates, improve yields, and simplify purification processes. This document focuses on three key green synthetic techniques: microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free synthesis.
Application Notes: A Comparative Overview of Green Synthesis Approaches
The adoption of green chemistry principles in the synthesis of pyridazinone derivatives offers significant advantages over conventional methods. These modern techniques not only reduce the environmental impact but also often lead to improved reaction efficiency. Below is a summary of the key benefits and applications of microwave-assisted, ultrasound-assisted, and solvent-free synthesis methods.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields.[3][4] Microwave synthesis is particularly advantageous for reactions that are slow under conventional heating. The sealed-vessel technology allows for reactions to be conducted at temperatures and pressures above the solvent's boiling point, further accelerating the reaction rate. This method has been successfully applied to various reactions in pyridazinone synthesis, including condensation and cross-coupling reactions.[3]
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to accelerated chemical transformations.[5][6] This technique is known to improve yields, shorten reaction times, and is particularly useful for heterogeneous reactions.[5] Ultrasound has been effectively used for the N-alkylation of pyridazinones, offering a milder and more efficient alternative to conventional methods.[5]
Solvent-Free Synthesis (Grinding): This mechanochemical method involves the grinding of solid reactants together, often in the presence of a solid catalyst or support.[7][8] By eliminating the need for a solvent, this approach significantly reduces waste and simplifies product isolation. Grinding techniques are highly atom-economical and can lead to the formation of products that are difficult to obtain through solution-phase chemistry. This method is particularly well-suited for condensation reactions in the synthesis of pyridazinone precursors and related heterocyclic systems.
The following table provides a quantitative comparison of these green synthesis methods for specific pyridazinone derivatives, highlighting the improvements in reaction time and yield compared to conventional approaches.
| Synthesis Method | Reactants | Product | Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted | 6-chloro-5-dialkylaminopyridazinone, Arylboronic acid | 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one | Pd-SPhos catalyst, 135-140 °C | 30 min | Moderate to Good | [3] |
| Ultrasound-Assisted | 6-(4-Chlorophenyl)-2H-pyridazin-3-one, Allyl chloride | 6-(4-Chlorophenyl)-2-allyl-2H-pyridazin-3-one | K2CO3, DMAA, 90% power, 5s pulse/5s pause | 60 min | 95 | [5][9] |
| Conventional (Room Temp) | 6-(4-Chlorophenyl)-2H-pyridazin-3-one, Allyl chloride | 6-(4-Chlorophenyl)-2-allyl-2H-pyridazin-3-one | K2CO3, DMAA | 24 h | 65 | [5][9] |
| Solvent-Free (Grinding) | Carboxylic acid, Hydrazine hydrate | Acid hydrazide | Grinding with pestle in mortar | 3-5 min | High | [10] |
Experimental Protocols
The following are detailed protocols for the green synthesis of pyridazinone derivatives. These protocols are intended as a guide and may require optimization based on the specific substrates and available equipment.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyridazinones[3]
This protocol describes a facile method for the synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-ones from 5,6-dichloropyridazinone.
Materials:
-
6-chloro-5-dialkylaminopyridazinone
-
Arylboronic acid (3 equivalents)
-
Pd-SPhos catalyst (5 mol %)
-
Sodium carbonate (Na2CO3) solution (2M)
-
1,4-Dioxane
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 6-chloro-5-dialkylaminopyridazinone (1 equivalent), arylboronic acid (3 equivalents), and the Pd-SPhos catalyst (5 mol %).
-
Add 1,4-dioxane and the 2M sodium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135-140 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one.
Protocol 2: Ultrasound-Assisted N-Alkylation of Pyridazinones[5][9]
This protocol details an efficient and mild method for the N-alkylation of pyridazinones using ultrasound irradiation.
Materials:
-
6-Substituted-2H-pyridazin-3-one
-
Alkyl halide (e.g., allyl chloride) (3 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
N,N-Dimethylacetamide (DMAA)
-
Ultrasonic reactor (e.g., Sonics VCX-130, 20 kHz, 130 W)
Procedure:
-
In a reaction vessel, dissolve the 6-substituted-2H-pyridazin-3-one (1 mmol) in 15 mL of DMAA.
-
Add K2CO3 (3 mmol) and the alkyl halide (3 mmol) to the solution.
-
Place the vessel in the ultrasonic reactor.
-
Expose the reaction mixture to ultrasound irradiation for 60 minutes. Optimal results are often obtained with pulsed irradiation (e.g., 5 seconds on, 5 seconds off) at 90% of the generator's full power.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Solvent-Free Synthesis of Hydrazides via Grinding[10]
This protocol describes a rapid and environmentally friendly method for the synthesis of acid hydrazides, key precursors for pyridazinones, using a grinding technique.
Materials:
-
Carboxylic acid
-
Hydrazine hydrate (80%)
-
Mortar and pestle
Procedure:
-
Place the carboxylic acid (3.0 mmol) and hydrazine hydrate (3.75 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 3-5 minutes. The reaction mixture will typically transform into a solid mass.
-
Allow the reaction mixture to stand for 10 minutes for digestion.
-
Monitor the completion of the reaction by thin-layer chromatography.
-
The resulting solid mass can be crystallized from ethanol to yield the pure hydrazide.
Signaling Pathways and Biological Applications
Pyridazinone derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.
Anticancer Activity: Targeting VEGFR-2 and FGFR Signaling
Many pyridazinone derivatives exhibit anticancer properties by inhibiting key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).[11][12]
VEGFR-2 Signaling Pathway: VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation.[1][13] This activation initiates several downstream signaling cascades, including:
-
PLCγ-PKC-Raf-MEK-ERK Pathway: Promotes endothelial cell proliferation.[1]
-
PI3K-Akt Pathway: Mediates endothelial cell survival.[1]
-
FAK/p38 MAPK Pathway: Regulates endothelial cell migration.[14]
Inhibition of VEGFR-2 by pyridazinone derivatives can block these pathways, leading to a reduction in tumor blood supply and subsequent tumor growth inhibition.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent free and Catalyst free Synthesis of Octahydroquinazolinone Via Grindstone Chemistry: A Total Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
Protocol for Monitoring the Reaction Progress of Pyridazinone Synthesis
Application Note AP-PYR-001
Introduction
Pyridazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, analgesic, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyridazinone derivatives often involves the cyclization of dicarbonyl compounds or their precursors with hydrazine derivatives.[2][3][4] Careful monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.[5]
This application note provides detailed protocols for monitoring the progress of pyridazinone synthesis using common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods allow researchers to track the consumption of starting materials and the formation of the desired pyridazinone product over time.
General Reaction Scheme
A common route to pyridazinone synthesis involves the reaction of a γ-ketoacid with hydrazine hydrate, leading to a cyclized product. The general scheme is depicted below.
Caption: General reaction scheme for pyridazinone synthesis.
Monitoring Techniques
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for real-time monitoring of reaction progress at the bench.[3][6][7][8] It allows for the visualization of the disappearance of starting materials and the appearance of the product.
Experimental Protocol:
-
Sample Preparation:
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube.
-
Dissolve the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate, dichloromethane). The final concentration should be approximately 1 mg/mL.[9]
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate (e.g., Merck 60 F254), draw a faint pencil line about 1 cm from the bottom (the origin).[9]
-
Spot the prepared samples from the different time points on the origin. It is also highly recommended to spot the starting material(s) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.[10]
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common solvent system for pyridazinone synthesis is a mixture of hexane and ethyl acetate.[7] The ratio may need to be optimized (e.g., 7:3, 1:1, or 3:7 hexane:ethyl acetate) to achieve good separation.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Interpretation:
-
The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the latest time point.
-
The formation of the product will be indicated by the appearance of a new spot with a different Rf value.
-
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion rates and purity.[11]
Experimental Protocol:
-
Sample Preparation:
-
At each time point, take a precise volume of the reaction mixture (e.g., 100 µL).
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) to prevent further reaction.[12][13]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[10][14]
-
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a C18, is commonly used for pyridazinone analysis.[11]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[14]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm) is common.[4]
-
Injection Volume: Typically 10-20 µL.[4]
-
-
Data Analysis:
-
Integrate the peak areas of the starting material(s) and the product at each time point.
-
Calculate the percentage conversion using the following formula: % Conversion = [Area(product) / (Area(starting material) + Area(product))] * 100
-
Data Presentation:
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 150,000 | 0 | 0 |
| 30 | 105,000 | 45,000 | 30 |
| 60 | 60,000 | 90,000 | 60 |
| 120 | 15,000 | 135,000 | 90 |
| 240 | <1,000 | 149,000 | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine the in-situ yield and monitor the reaction progress without the need for chromatographic separation.[15][16]
Experimental Protocol:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Add a known amount of an internal standard to the aliquot. The internal standard should have a resonance that is well-resolved from the signals of the reactants and products.
-
Dissolve the mixture in a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to obtain accurate quantitative data.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
The molar ratio of the components can be determined by comparing the integral values, normalized by the number of protons giving rise to each signal.
-
Mass Spectrometry (MS)
Real-time MS can provide rapid insights into the reaction kinetics and mechanism by directly monitoring the masses of reactants, intermediates, and products.[17][18][19]
Experimental Protocol:
-
Sample Introduction:
-
Aliquots from the reaction mixture can be introduced into the mass spectrometer via flow injection analysis or by using ambient ionization techniques like Atmospheric Solids Analysis Probe (ASAP).[18]
-
-
MS Analysis:
-
Operate the mass spectrometer in full scan mode to identify the m/z values of all components in the mixture.
-
The relative abundance of the ions corresponding to the starting material and product can be tracked over time.
-
Data Presentation:
| Time (min) | Relative Intensity of Starting Material (m/z) | Relative Intensity of Product (m/z) |
| 0 | 100% | 0% |
| 15 | 75% | 25% |
| 30 | 40% | 60% |
| 60 | 10% | 90% |
| 120 | <1% | >99% |
Concluding Remarks
The choice of monitoring technique depends on the specific requirements of the synthesis and the available instrumentation. TLC is a simple and effective method for qualitative, real-time monitoring. HPLC provides accurate quantitative data for determining reaction kinetics and purity. NMR and MS are powerful techniques for detailed mechanistic studies and in-situ monitoring. A combination of these techniques will provide a comprehensive understanding of the pyridazinone synthesis reaction.
References
- 1. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. ptfarm.pl [ptfarm.pl]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Real-Time Monitoring of Chemical Reactions : Shimadzu (Europe) [shimadzu.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method is the cyclization reaction of tert-butylhydrazine with mucochloric acid.[1][2] This process is typically carried out in a solvent such as an aromatic hydrocarbon (e.g., benzene, toluene) or a halogenated hydrocarbon (e.g., dichloromethane).[1][2] The reaction of tert-butylhydrazine with mucochloric acid can produce low yields of the target compound and significant amounts of by-products like 4,5-dichloro-3(2H)-pyridazinone if not optimized.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields are a frequent challenge and can stem from several factors:
-
Purity of Starting Materials: Impurities in either tert-butylhydrazine or mucochloric acid can lead to undesirable side reactions.[3] It is crucial to use high-purity or freshly purified reagents.
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical.[3][4] Traditional methods using mineral acids often result in low yields for this specific tert-butyl derivative due to side product formation.[2]
-
By-product Formation: A major cause of low yield is the formation of 4,5-dichloro-3(2H)-pyridazinone as a significant by-product.[1][2]
-
Incomplete Reaction: Reaction times may be insufficient. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to ensure completion.[3]
Q3: How can I improve the yield of the reaction?
A3: To enhance the yield, consider the following optimizations:
-
Solvent Choice: Using aromatic or halogenated hydrocarbon solvents has been shown to significantly improve yields compared to aqueous mineral acid solutions.[1][2]
-
Addition of an Organic Acid: The addition of a specific organic acid, such as acetic acid or propionic acid, to the reaction mixture can increase the yield.[1][2]
-
Temperature Control: Maintaining a controlled temperature, typically between 35-45°C, is optimal for this reaction.[1][2] Excessively high temperatures can promote the formation of degradation products.[3]
-
Base Selection: When starting with tert-butylhydrazine hydrochloride, a base like sodium hydroxide or potassium hydroxide is used for neutralization.[2] The choice and amount of base can influence the reaction outcome.
Q4: What are the common side reactions and how can they be minimized?
A4: The primary side reaction is the formation of 4,5-dichloro-3(2H)-pyridazinone.[1][2] This occurs when the tert-butyl group is not successfully installed. Minimizing this can be achieved by using the optimized conditions described in Q3, particularly the choice of an aromatic/halogenated solvent and controlled temperature. Over-alkylation can be an issue in other pyridazinone syntheses, but the bulky tert-butyl group provides steric hindrance that generally prevents this.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Purity of starting materials is low.[3]2. Incorrect reaction temperature.3. Ineffective solvent. | 1. Verify the purity of mucochloric acid and tert-butylhydrazine. Use freshly purified materials if necessary.2. Maintain the reaction temperature strictly between 35-45°C.[2]3. Use an aromatic hydrocarbon (toluene, benzene) or halogenated hydrocarbon (dichloromethane) as the solvent.[1] |
| Multiple Spots on TLC (High Impurity Profile) | 1. Formation of 4,5-dichloro-3(2H)-pyridazinone by-product.[1][2]2. Degradation of reactants or product due to excessive heat.[3]3. Reaction time is too long. | 1. Employ the optimized protocol with an organic acid additive to improve selectivity.[2]2. Ensure the reaction temperature does not exceed 45°C.3. Monitor the reaction progress by TLC and stop the reaction upon consumption of the limiting reagent. |
| Difficulty in Product Purification | 1. The product and major by-product have similar polarities.2. The crude product is an oil or wax instead of crystals. | 1. Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for separation.2. After solvent removal, attempt to crystallize the product from a suitable solvent. The product should be pale yellow crystals with a melting point of 63-65°C.[1][2] |
Optimized Reaction Conditions
The following table summarizes yields obtained under various conditions as described in patent literature, demonstrating the impact of solvent and additives.
| Starting Materials | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| tert-Butylhydrazine HCl, Mucochloric Acid | 42% aq. KOH | Benzene | None | 40-45 | 5 | 78 |
| tert-Butylhydrazine HCl, Mucochloric Acid | 33% aq. NaOH | Dichloromethane | None | 40-45 | 6 | 75 |
| tert-Butylhydrazine HCl, Mucochloric Acid | 33% aq. NaOH | Benzene | Acetic Acid | 35-45 | 4 | 84 |
Data compiled from patent EP0169375B1.[2]
Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis Using Acetic Acid Additive
This protocol is an optimized method for achieving a high yield of the target compound.[2]
Materials:
-
tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)
-
33% aqueous sodium hydroxide solution (4.9 g)
-
Benzene (48 g)
-
Mucochloric acid (6.8 g, 0.04 mol)
-
Acetic acid (3.6 g)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 33% aqueous sodium hydroxide (4.9 g) and benzene (48 g), add tert-butylhydrazine hydrochloride (5.0 g).
-
Stir the resulting mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add mucochloric acid (6.8 g) and stir for an additional 30 minutes.
-
Add acetic acid (3.6 g) to the reaction mixture.
-
Heat the mixture and stir at 35 to 45°C for 4 hours. Monitor reaction completion by TLC.
-
After the reaction is complete, add water to the mixture and separate the organic (benzene) layer.
-
Wash the benzene layer successively with a 3% aqueous sodium hydroxide solution, 3.5% hydrochloric acid solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the benzene solution under reduced pressure to yield pale yellow crystals of this compound. (Expected Yield: ~84%).[2]
Visual Diagrams
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Low Yield
This flowchart provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 2. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product, this compound. | - Formation of 4,5-dichloro-3(2H)-pyridazinone as a major byproduct. This is common when using traditional methods like refluxing in aqueous mineral acids.[1][2] - Suboptimal reaction solvent. Water-soluble solvents can lead to lower yields. - Incorrect base or acid catalyst. The choice of base and the potential addition of an organic acid can significantly impact the yield.[1][2] | - Solvent Selection: Employ an aromatic hydrocarbon (e.g., toluene, benzene) or a chlorinated hydrocarbon (e.g., dichloromethane) as the solvent.[1][2] - Reaction Conditions: Avoid refluxing in aqueous mineral acids. Instead, conduct the reaction at a moderate temperature (e.g., 40-45°C).[1][2] - Use of Organic Acid: Consider the addition of an organic acid such as acetic acid or propionic acid to the reaction mixture, which has been shown to improve yields.[1] |
| Presence of a significant amount of a lower molecular weight impurity in the final product. | - The primary impurity is likely 4,5-dichloro-3(2H)-pyridazinone , formed by the reaction of mucochloric acid without the incorporation of the tert-butylhydrazine.[1][2] | - Optimize Reaction Conditions: Follow the recommended protocol using a non-aqueous solvent system as described above to suppress the formation of this byproduct. - Purification: The desired product can be purified from the byproduct by recrystallization or column chromatography. The patent literature describes washing the organic layer with aqueous base and acid, followed by drying and concentration.[1] |
| Reaction does not go to completion. | - Insufficient reaction time or temperature. - Poor quality of starting materials. | - Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time at the recommended temperature. - Verify Starting Materials: Ensure the purity of tert-butylhydrazine hydrochloride and mucochloric acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of 4,5-dichloro-3(2H)-pyridazinone. This occurs when mucochloric acid cyclizes without reacting with tert-butylhydrazine. This side reaction is particularly problematic in aqueous mineral acid conditions, which are suitable for the synthesis of other 2-alkyl-4,5-dichloropyridazin-3(2H)-ones but not for the tert-butyl analogue.[1][2]
Q2: Why do conventional methods for synthesizing 2-alkyl-4,5-dichloropyridazin-3(2H)-ones fail to give good yields for the 2-tert-butyl derivative?
A2: Conventional methods, such as refluxing a mixture of an alkylhydrazine and mucochloric acid in an aqueous solution of a mineral acid (like hydrochloric or sulfuric acid), lead to a low yield of the 2-tert-butyl derivative. Instead, they favor the formation of a large amount of the 4,5-dichloro-3(2H)-pyridazinone byproduct.[1][2] The steric hindrance of the tert-butyl group likely plays a role in disfavoring the desired reaction pathway under these conditions.
Q3: What is the recommended solvent system for this synthesis?
A3: The use of an aromatic hydrocarbon (such as benzene or toluene) or a chlorinated hydrocarbon (like dichloromethane) is recommended. These solvents have been shown to significantly improve the yield of the desired product and minimize the formation of byproducts.[1][2]
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, it is crucial to use an appropriate solvent as mentioned above. Additionally, the reaction can be carried out in the presence of a base (like sodium hydroxide or potassium hydroxide) to neutralize the tert-butylhydrazine hydrochloride. The addition of an organic acid, such as acetic acid or propionic acid, after the initial reaction of the starting materials has also been demonstrated to increase the yield.[1] The reaction should be maintained at a controlled temperature, for instance, between 35°C and 45°C.[1][2]
Quantitative Data Summary
The following table summarizes the yield of this compound under different reaction conditions as described in the patent literature.
| Solvent | Base | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 42% aq. KOH | None | 40-45 | 5 | 78 | [1] |
| Dichloromethane | 33% aq. NaOH | None | 40-45 | 6 | 75 | [1] |
| Toluene | 33% aq. NaOH | Acetic Acid | 35-45 | 4 | 80 | [1] |
| Benzene | 33% aq. NaOH | Propionic Acid | 35-45 | 4 | 80 | [1] |
| Toluene | Sodium Acetate | None | - | - | 81 | [1] |
| Acetic Acid / Acetic Anhydride | None | None | 40-45 | 5 | 10 | [1] |
Experimental Protocol
This protocol is adapted from the patent literature for an improved synthesis of this compound.[1]
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
Toluene
-
33% aqueous Sodium Hydroxide solution
-
Acetic Acid
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
To a solution of 4.9 g of 33% aqueous sodium hydroxide solution and 48 g of toluene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add 6.8 g (0.04 mol) of mucochloric acid and stir for an additional 30 minutes.
-
Add 2.4 g of acetic acid to the reaction mixture.
-
Stir the mixture at a temperature of 35 to 45°C for 4 hours to complete the reaction.
-
After the reaction is complete, add water to the reaction mixture.
-
Separate the toluene layer.
-
Wash the separated toluene layer successively with a 30% aqueous sodium hydroxide solution, a 35% hydrochloric acid solution, and water.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Concentrate the dried toluene solution to obtain this compound as pale yellow crystals.
Reaction Pathway Visualization
Caption: Main reaction pathway and the primary side reaction.
References
Technical Support Center: Synthesis of 1-tert-butyl-4,5-dichloro-1,6-dihydropyridazin-6-one from tert-butylhydrazine and Mucochloric Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1-tert-butyl-4,5-dichloro-1,6-dihydropyridazin-6-one from tert-butylhydrazine and mucochloric acid. This guide provides answers to frequently asked questions, detailed troubleshooting advice for common issues like by-product formation, and a comprehensive experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the reaction between tert-butylhydrazine and mucochloric acid?
The primary product is 1-tert-butyl-4,5-dichloro-1,6-dihydropyridazin-6-one. This reaction involves the condensation of the hydrazine with the dicarbonyl functionality of the mucochloric acid, followed by cyclization to form the pyridazinone ring.
Q2: What are the common solvents used for this type of reaction?
Protic solvents such as ethanol and acetic acid are commonly employed for the synthesis of pyridazinones. Acetic acid can also act as a catalyst for the cyclization step.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for the final product?
Purification can often be achieved through recrystallization from a suitable solvent. For more challenging purifications, column chromatography on silica gel is a common and effective method.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Suggestion |
| Purity of Starting Materials | Ensure the purity of both tert-butylhydrazine (or its hydrochloride salt) and mucochloric acid. Impurities can lead to undesired side reactions. It is advisable to use freshly purified reagents. |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high could lead to the decomposition of reactants or the product. The optimal temperature should be determined experimentally. |
| Hydrolysis of Mucochloric Acid | Mucochloric acid can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures. Ensure anhydrous reaction conditions if this is suspected to be an issue. |
Issue 2: Presence of Multiple By-products in the Reaction Mixture
The formation of by-products is a common occurrence. Understanding the potential side reactions can aid in their minimization.
| Potential By-product | Formation Mechanism | Mitigation Strategy |
| Hydrazone Intermediate | Incomplete cyclization can lead to the accumulation of the linear hydrazone intermediate. | Increase reaction temperature or time, or add an acid catalyst like glacial acetic acid to promote cyclization. |
| Positional Isomer | If the reaction is not completely regioselective, a positional isomer of the pyridazinone may form. | This is less likely with the bulky tert-butyl group, but careful control of reaction conditions (e.g., temperature, rate of addition) may improve selectivity. |
| Degradation Products | Mucochloric acid or the final product may degrade under harsh conditions (e.g., high temperature, strong acid/base). | Use milder reaction conditions and purify the product promptly after the reaction is complete. |
Experimental Protocol
The following is a general procedure for the synthesis of 1-tert-butyl-4,5-dichloro-1,6-dihydropyridazin-6-one, adapted from similar pyridazinone syntheses.[1] Researchers should optimize the conditions for their specific setup.
Materials:
-
tert-Butylhydrazine hydrochloride
-
Mucochloric acid
-
Glacial acetic acid
-
Sodium acetate (optional, as a base)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of mucochloric acid (1.0 eq) in glacial acetic acid, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Heat the reaction mixture to reflux (around 118 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation
Users are encouraged to record their experimental data systematically to aid in troubleshooting and optimization.
| Experiment ID | Equivalents of tert-Butylhydrazine HCl | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Observed By-products (TLC/NMR) |
| Example Entry | 1.1 | Acetic Acid | 118 | 6 | 75 | 60 | Minor spot at lower Rf |
References
Technical Support Center: Purification of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Q1: I am having difficulty removing a persistent oily impurity from my crude product. What could it be and how can I remove it?
A1: The oily impurity is likely a byproduct from the synthesis, potentially from incomplete cyclization or side reactions involving the tert-butyl group. To address this, consider the following troubleshooting steps:
-
Liquid-Liquid Extraction: Perform a thorough aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Column Chromatography: If the impurity persists, column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel can effectively separate the non-polar oily impurity from the more polar product.
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization from a solvent system in which the impurity is highly soluble, and the desired product has lower solubility at cold temperatures, can be effective. A mixture of hexane and a small amount of a more polar solvent like methanol could be a good starting point.[1]
Q2: My purified product shows a broad melting point range, suggesting it is still impure. What purification technique is best for achieving high purity?
A2: A broad melting point range is a clear indicator of impurities. For achieving high purity of this compound, a combination of purification techniques is often most effective.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. See the detailed protocol below for recommended conditions.
-
Recrystallization: Following column chromatography, recrystallization can be used to remove any remaining trace impurities and to obtain well-defined crystals. Experiment with different solvent systems to find the optimal conditions for your product. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal.
Q3: I am observing significant product loss during column chromatography. How can I improve my recovery?
A3: Product loss during column chromatography can be frustrating. Here are several factors to consider to improve your recovery:
-
Proper Solvent System Selection: An inappropriate solvent system can lead to either the product not moving from the origin or eluting too quickly with impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Silica Gel Deactivation: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the eluent.
-
Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to ensure you are only combining the fractions containing the pure product.
-
Loading Technique: Dry loading the crude product onto the column can sometimes improve resolution and reduce tailing, leading to better separation and recovery.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. A sharp melting point is a good indicator of purity. For example, a related compound, 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone, has a reported melting point of 63-65°C.[2]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as tert-butylhydrazine and mucochloric acid, as well as byproducts like 4,5-dichloro-3(2H)-pyridazinone.[3] The formation of these byproducts can be influenced by the reaction conditions.[2][3]
Q3: Can I use reverse-phase chromatography for the purification of this compound?
A3: Yes, reverse-phase chromatography can be a suitable alternative, especially if the compound is highly polar or if normal-phase chromatography fails to provide adequate separation. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95-98 | 60-80 | Simple, cost-effective, good for removing minor impurities. | Can have lower recovery, finding a suitable solvent can be challenging. |
| Column Chromatography (Silica Gel) | >98 | 70-90 | High resolution, versatile for a wide range of impurities. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | >99 | 50-70 | Highest purity achievable, excellent for difficult separations. | Expensive, lower capacity, significant solvent consumption. |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexane, methanol, or a mixture of the two can be a good starting point.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 3. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
How to avoid low yields in pyridazinone synthesis
Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyridazinone synthesis?
Low yields are a frequent issue and can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in reactants like γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to undesired side reactions, inhibiting the formation of the desired pyridazinone.[1] It is highly recommended to use freshly purified reagents.
-
Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause the decomposition of reactants or products.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Incomplete Water Removal: The cyclization step to form the pyridazinone ring produces water. In some cases, effectively removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
The formation of side products is a common challenge in pyridazinone synthesis. Key side reactions to be aware of include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1][2]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]
-
Over-alkylation: When using a substituted hydrazine, such as methylhydrazine, if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am struggling with the purification of my pyridazinone product. What are some common issues and how can I resolve them?
Purification of pyridazinone derivatives, which are often polar and contain basic nitrogen atoms, can present several challenges:
-
Poor Solubility: The polar nature of the pyridazinone ring can lead to limited solubility in common organic solvents.[3] To address this, you can try a wider range of solvents, gently heat the solvent, or convert the compound to a more soluble salt (e.g., hydrochloride salt) for purification, followed by regeneration of the free base.[3]
-
Tailing on Silica Gel Column: The basicity of the pyridazinone can cause strong interactions with the acidic silanol groups on the surface of the silica gel, leading to significant tailing of the product peak during column chromatography.[3] This can be mitigated by deactivating the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[3] Alternatively, using a less acidic stationary phase like alumina can be effective.[3]
-
Difficulty with Chiral Separations: Separating enantiomers of chiral pyridazinones can be challenging. If you are not achieving good resolution, consider screening different chiral stationary phases (CSPs), as the interaction mechanisms can vary significantly between them.[3] Modifying the mobile phase with small amounts of acidic or basic additives can also drastically alter selectivity.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing low yields in pyridazinone synthesis.
Logical Workflow for Troubleshooting Low Yields
References
Troubleshooting guide for the synthesis of dichloropyridazinone intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dichloropyridazinone intermediates, particularly 4,5-dichloro-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of the Desired Dichloropyridazinone Product
Q: I am experiencing a low yield in my synthesis of 4,5-dichloro-3(2H)-pyridazinone from mucochloric acid. What are the potential causes and how can I optimize the reaction?
A: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure the mucochloric acid and hydrazine source (e.g., hydrazine sulfate, semicarbazide hydrochloride) are of high purity. Impurities can lead to undesirable side reactions.
-
Reaction Temperature: The temperature for the cyclization reaction is critical. For the reaction of mucochloric acid with hydrazine sulfate and sodium acetate, the temperature should be carefully maintained between 80-100°C.[1] For reactions involving semicarbazide hydrochloride, the initial reaction can be carried out at room temperature, followed by reflux in acetic acid.[2]
-
pH of the Reaction Medium: The acidity of the reaction mixture can influence the reaction rate and product yield. Some protocols utilize diluted sulfuric acid as the solvent, while others use a buffer system like sodium acetate.[1][3] It is crucial to ensure proper pH control as specified in the chosen protocol.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.
-
Product Precipitation and Isolation: The desired product often precipitates from the reaction mixture upon cooling. Ensure adequate cooling time and efficient filtration to collect all the product. Washing the precipitate with cold water can help remove water-soluble impurities.[1]
Issue 2: Formation of Impurities and Side Products
Q: My final dichloropyridazinone product is impure. What are the likely side products and how can I minimize their formation and purify my compound?
A: Impurities can arise from side reactions or unreacted starting materials.
Common Impurities and Purification Strategies:
-
Over-chlorination: In syntheses involving chlorinating agents like phosphorus oxychloride to produce trichloropyridazines from dichloropyridazones, controlling the reaction time and temperature is crucial to prevent the formation of over-chlorinated byproducts.[4]
-
Incomplete Cyclization: Unreacted mucochloric acid or hydrazine derivatives can remain in the final product. Ensuring the reaction goes to completion is key to minimizing these impurities.
-
Formation of Isomers: Depending on the substituents and reaction conditions, there is a possibility of forming isomeric products. Careful control of reaction parameters can enhance regioselectivity.
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid dichloropyridazinone intermediates. Water or ethanol are often used as recrystallization solvents.[1][2]
-
Distillation: For liquid products like 3,4,5-trichloropyridazine, vacuum distillation can be employed for purification.[4]
-
Chromatography: Column chromatography on silica gel can be used for the separation of complex mixtures and purification of the desired product.[5]
Issue 3: Unexpected Reactivity and Side Reactions
Q: I am observing unexpected side reactions during the functionalization of my dichloropyridazinone intermediate. What are some known reactions to be aware of?
A: The dichloropyridazinone ring is susceptible to various nucleophilic substitution reactions, and the N-H group can also be reactive.
Potential Side Reactions:
-
N-Alkylation: The nitrogen atom in the pyridazinone ring can be alkylated. For instance, using dimethyl sulfate in the presence of a base will lead to N-methylation.[6]
-
Substitution of Chlorine Atoms: The chlorine atoms on the pyridazinone ring are reactive towards nucleophiles. The regioselectivity of this substitution can be influenced by the substituent on the nitrogen atom and the reaction conditions.[7]
-
Ring Opening: Under harsh basic or acidic conditions, the pyridazinone ring can potentially undergo hydrolytic cleavage, although this is less common under standard synthetic conditions.
Experimental Protocols
Synthesis of 4,5-dichloro-3(2H)-pyridazinone from Mucochloric Acid
This protocol is based on a common synthetic route.
Materials:
-
Mucochloric acid
-
Hydrazine sulfate
-
Sodium acetate
-
Water
Procedure:
-
Dissolve mucochloric acid (3.9 g) in water in a suitable reaction flask equipped with a stirrer.
-
Warm the solution to 80-100°C.
-
Add a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) to the stirred solution.
-
A solid precipitate should form.
-
Collect the solid by filtration.
-
Recrystallize the crude product from water to yield pure 4,5-dichloro-3(2H)-pyridazinone (yield: ~3.0 g, m.p. 199-200°C).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Dichloropyridazinone Synthesis
| Starting Material 1 | Starting Material 2 | Reagents/Solvent | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Mucochloric acid | Hydrazine sulfate | Sodium acetate, Water | 80-100 | Not specified | ~77% | [1] |
| Mucochloric acid | Semicarbazide hydrochloride | Methanol/Water, Acetic acid | Room temp, then reflux | 20 min (initial), 20 min (reflux) | 73% | [2] |
| Mucochloric acid | p-Methylphenyl hydrazine | Diluted H₂SO₄ | Reflux | 2 h | Not specified | [3] |
| 4,5-dichloro-3-pyridazone | Phosphorus oxychloride | None | Reflux | 5 h | ~91% (of trichloropyridazine) | [4] |
Visualizations
Diagram 1: General Workflow for the Synthesis and Purification of 4,5-dichloro-3(2H)-pyridazinone
Caption: Workflow for the synthesis of 4,5-dichloro-3(2H)-pyridazinone.
Diagram 2: Troubleshooting Logic for Low Yield in Dichloropyridazinone Synthesis
Caption: Troubleshooting flowchart for low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. scholarena.com [scholarena.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one Synthesis
Welcome to the technical support center for the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the cyclocondensation reaction of tert-butylhydrazine (or its hydrochloride salt) with mucochloric acid. The reaction is typically carried out in a suitable solvent in the presence of a base.[1][2]
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: The key parameters to control are the choice of solvent, reaction temperature, and the type of base used. The purity of the starting materials, particularly the mucochloric acid, is also crucial for a successful synthesis. Conventional methods using mineral acids or certain protic solvents like ethanol have been reported to result in low yields.[1][2]
Q3: What is the major impurity observed during this synthesis?
A3: The most significant and common by-product is 4,5-dichloro-3(2H)-pyridazinone.[1][2] This impurity arises from the reaction of hydrazine impurities in the tert-butylhydrazine starting material or from a competing reaction pathway where the tert-butyl group is not incorporated. Its formation is particularly problematic in certain solvent systems.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the limiting reactant, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are a frequent challenge in this synthesis. The following guide provides a systematic approach to identify and resolve the underlying causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
-
Purity of Starting Materials: Ensure the high purity of both tert-butylhydrazine hydrochloride and mucochloric acid. Impurities can lead to undesirable side reactions.
-
Solvent Choice: The selection of a solvent is critical. Aprotic solvents such as aromatic hydrocarbons (e.g., benzene, toluene) or halogenated hydrocarbons (e.g., dichloromethane) have been shown to significantly improve yields compared to protic solvents like ethanol.[1][2] Reactions in ethanol have been reported to yield as low as 11%.[1]
-
Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature, around 40-45°C.[1][2] Excessively high temperatures may promote impurity formation, while temperatures that are too low can lead to an incomplete reaction.
-
Base and Reaction Time: The choice of base (e.g., potassium hydroxide, sodium hydroxide, sodium acetate) and reaction time (typically 4-6 hours) should be optimized.[1][2]
Issue 2: High Levels of 4,5-dichloro-3(2H)-pyridazinone Impurity
The presence of the N-de-tert-butylated impurity, 4,5-dichloro-3(2H)-pyridazinone, complicates purification and reduces the overall efficiency.
Logical Flow for Minimizing Key Impurity
Caption: Decision process for reducing major impurity formation.
-
Avoid Protic Solvents: As highlighted in patent literature, using protic solvents like ethanol can lead to the formation of a large amount of the 4,5-dichloro-3(2H)-pyridazinone by-product.[1] Switching to solvents like benzene, toluene, or dichloromethane is the most effective measure to suppress this side reaction.[1][2]
-
Use High-Quality tert-Butylhydrazine: The presence of non-alkylated hydrazine in the tert-butylhydrazine starting material will directly lead to the formation of the impurity. Ensure the use of high-purity reagents.
-
Analytical Monitoring: Use TLC or HPLC to monitor the formation of the impurity relative to the product. A suitable TLC system for pyridazinone derivatives often involves a mixture of hexane and ethyl acetate. For HPLC, a C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point for method development.
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes data from various experimental conditions described in patent literature, illustrating the impact of solvent and base choice on the final product yield.
| Solvent | Base | Organic Acid Added | Yield (%) | Reference |
| Benzene | 42% aq. KOH | None | 78% | [1] |
| Dichloromethane | 33% aq. NaOH | None | 75% | [1] |
| Toluene | Sodium Acetate | None | 81% | [2] |
| Benzene | tert-Butylhydrazine | Acetic Acid | 84% | [2] |
| Toluene | 33% aq. NaOH | Acetic Acid | 80% | [1] |
| Ethanol | 33% aq. NaOH | None | 11% | [1] |
| Ethyl Acetate | N/A | N/A | 18% | [2] |
| Acetic Acid / Acetic Anhydride | None | N/A | 10% | [1] |
Experimental Protocols
High-Yield Synthesis Protocol in an Aprotic Solvent
This protocol is adapted from high-yield examples found in the patent literature.[1]
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis.
Materials:
-
tert-Butylhydrazine hydrochloride (0.04 mol)
-
Mucochloric acid (0.04 mol)
-
Potassium hydroxide (42% aqueous solution, 5.4 g)
-
Benzene (48 g)
-
Sodium hydroxide (30% aqueous solution)
-
Hydrochloric acid (35% aqueous solution)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Reaction Setup: To a solution of 42% aqueous potassium hydroxide (5.4 g) in benzene (48 g), add tert-butylhydrazine hydrochloride (5.0 g, 0.04 mol).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Reaction: Add mucochloric acid (6.8 g, 0.04 mol) to the mixture.
-
Heat the reaction mixture and stir at 40 to 45°C for 5 hours. Monitor the reaction by TLC until completion.
-
Work-up: After the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic (benzene) layer.
-
Wash the organic layer successively with a 30% aqueous sodium hydroxide solution, a 35% hydrochloric acid solution, and finally with water.
-
Isolation: Dry the separated benzene layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by distillation under reduced pressure.
-
The resulting pale yellow crystals are the desired product, this compound. The expected yield is approximately 78%.[1]
References
Technical Support Center: Controlling Regioselectivity in the Functionalization of Pyridazinone Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the functionalization of pyridazinone rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on a pyridazinone ring and what factors influence regioselectivity?
A1: The most common sites for electrophilic and metal-catalyzed functionalization on the pyridazinone ring are the carbon positions, primarily C4 and C5, and the nitrogen atoms (N1 and N2). The regioselectivity is influenced by a combination of electronic effects, steric hindrance, and the use of directing groups. The pyridazinone moiety itself can act as an internal directing group, often favoring functionalization at the C5 position (ortho to the ring nitrogen).
Q2: How can I selectively functionalize the N1 versus the N2 position of a pyridazinone?
A2: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Steric hindrance around the nitrogen atoms plays a significant role; bulkier substituents on the pyridazinone ring or the alkylating agent will favor reaction at the less sterically hindered nitrogen. The choice of base and solvent is also critical. For instance, using a strong base like sodium hydride in a non-polar solvent may favor one isomer, while a weaker base in a polar solvent may favor the other.
Q3: What is a directing group and how can it be used to control regioselectivity in pyridazinone functionalization?
A3: A directing group is a functional group on a molecule that controls the position of a subsequent reaction. In the context of pyridazinone functionalization, a directing group can be attached to the N2-position to direct C-H activation to a specific carbon atom, typically the ortho position (C3). The choice of directing group is crucial and can depend on the desired transformation and the conditions for its subsequent removal.
Q4: I am struggling to separate the regioisomers of my functionalized pyridazinone. What are some common techniques?
A4: The separation of regioisomers can be challenging as they often have very similar physical properties. Standard column chromatography on silica gel is the first method to try. If this fails, consider using a different stationary phase, such as alumina, or employing preparative thin-layer chromatography (prep-TLC). High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase if applicable, can also be a powerful tool for separating stubborn isomers. In some cases, derivatization of the mixture to introduce a functional group that allows for easier separation, followed by removal of that group, can be an effective strategy.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My palladium-catalyzed C-H arylation of an N-substituted pyridazinone is yielding a mixture of C4 and C5 isomers. How can I improve the selectivity?
Answer: Poor regioselectivity in C-H functionalization is a common problem. Here is a systematic approach to troubleshoot this issue:
-
Evaluate the Directing Group: The nature of the substituent on the N2-nitrogen is critical. A bulky directing group can sterically hinder the C3 position, potentially favoring functionalization at C4 or C5. If you are not using a directing group, the inherent electronic properties of the pyridazinone ring will dictate the selectivity.
-
Modify Reaction Conditions:
-
Ligand: The choice of ligand for the palladium catalyst can significantly influence regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Solvent: The polarity of the solvent can affect the transition state energies of the different reaction pathways. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane).
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Additives: Certain additives can influence the reaction mechanism and, consequently, the regioselectivity. For example, the addition of a silver salt or a specific acid can sometimes alter the outcome.
Issue 2: Low Yield of the Desired Functionalized Product
Question: I am getting a low yield in my regioselective halogenation reaction. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that your pyridazinone substrate and halogenating agent are pure. Impurities can interfere with the reaction or lead to unwanted side products.
-
Reaction Conditions:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the halogenating agent. An excess may lead to di- or tri-halogenated products, while an insufficient amount will result in incomplete conversion.
-
Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to product decomposition.
-
-
Catalyst Deactivation (if applicable): If you are using a catalyst, it may be deactivating over the course of the reaction. Ensure that your reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive.
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of N-Substituted Pyridazinones
| N-Substituent | Arylating Agent | Catalyst/Ligand | Solvent | Temp (°C) | Major Regioisomer | Regioisomeric Ratio (C5:C4) | Yield (%) |
| Benzyl | 4-iodotoluene | Pd(OAc)₂ / PPh₃ | DMAc | 120 | C5 | >95:5 | 85 |
| Methyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 110 | C5 | 90:10 | 78 |
| Phenyl | 4-methoxyphenyl iodide | PdCl₂(dppf) | Dioxane | 100 | C5 | >95:5 | 92 |
| 2-Pyridyl | 3-bromopyridine | Pd(OAc)₂ / XPhos | t-AmylOH | 130 | C5 | 85:15 | 65 |
Table 2: Regioselectivity in the Bromination of 2-Substituted Pyridazinones
| 2-Substituent | Brominating Agent | Solvent | Temp (°C) | Major Regioisomer | Regioisomeric Ratio (C4:C5) | Yield (%) |
| Benzyl | NBS | CCl₄ | 80 | C4 | >98:2 | 95 |
| Methyl | Br₂ | Acetic Acid | 25 | C4 | 90:10 | 88 |
| Phenyl | NBS | Acetonitrile | 60 | C4 | 95:5 | 91 |
| H | Br₂ | Chloroform | 25 | C4 & C5 mixture | 60:40 | 75 |
Experimental Protocols
Protocol 1: Regioselective C5-Arylation of 2-Benzylpyridazin-3(2H)-one
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-benzylpyridazin-3(2H)-one (1.0 mmol), 4-iodotoluene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and triphenylphosphine (PPh₃, 0.1 mmol).
-
Solvent and Base: Add cesium carbonate (Cs₂CO₃, 2.0 mmol) and 5 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C5-arylated product.
Protocol 2: Regioselective C4-Bromination of 2-Benzylpyridazin-3(2H)-one
-
Reaction Setup: In a round-bottom flask, dissolve 2-benzylpyridazin-3(2H)-one (1.0 mmol) in 10 mL of carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 mmol) and a catalytic amount of benzoyl peroxide (AIBN is also an option).
-
Reaction Conditions: Reflux the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the C4-brominated product.
Mandatory Visualization
Caption: A generalized experimental workflow for palladium-catalyzed C-H arylation.
Caption: A logical flowchart for troubleshooting poor regioselectivity.
Technical Support Center: Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: I am experiencing low yields of the desired product, this compound. What are the potential causes and how can I improve the yield?
A1: Low yields are a common challenge in the synthesis of pyridazinone derivatives.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended:
-
Purity of Starting Materials : Ensure the high purity of both tert-butylhydrazine (or its hydrochloride salt) and mucochloric acid. Impurities can lead to undesirable side reactions.[1]
-
Reaction Conditions : The choice of solvent and temperature is crucial.
-
Solvent : Aromatic hydrocarbons (e.g., toluene, benzene) or halogenated hydrocarbons (e.g., dichloromethane) have been shown to produce high yields (75-84%).[2][3] In contrast, using a mixture of acetic acid and acetic anhydride can result in significantly lower yields (around 10%).[2][3]
-
Temperature : The reaction is typically carried out at a moderately elevated temperature, for instance, between 40-45°C.[2][3] Excessively high temperatures might promote the formation of byproducts.[1]
-
-
Base : When using tert-butylhydrazine hydrochloride, a base such as sodium hydroxide or potassium hydroxide is required to liberate the free hydrazine.[2][3]
-
Reaction Time : The reaction is often run for several hours (e.g., 5-6 hours).[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[1]
Q2: I am observing the formation of a significant amount of 4,5-dichloro-3(2H)-pyridazinone as a byproduct. How can this be minimized?
A2: The formation of 4,5-dichloro-3(2H)-pyridazinone is a known issue, particularly in less optimized reaction systems.[3] This byproduct arises from the reaction of mucochloric acid with hydrazine impurities or from the decomposition of the desired product under harsh conditions. To minimize its formation:
-
Use High-Purity Reagents : Ensure that the tert-butylhydrazine used is free from hydrazine contaminants.
-
Control Reaction Temperature : Avoid excessively high temperatures, which can favor the formation of this and other byproducts.[1]
-
Optimize Solvent System : Employing solvents like toluene or dichloromethane has been reported to provide higher yields of the target compound and likely reduces the formation of this specific byproduct.[2][3]
Q3: The purification of the final product is proving difficult. What are the recommended purification methods?
A3: Effective purification is key to obtaining high-purity this compound. The following methods have been reported:
-
Work-up : After the reaction, a common work-up procedure involves washing the organic layer with an aqueous base (like sodium hydroxide solution), followed by an acid wash (such as hydrochloric acid solution), and finally with water to remove unreacted starting materials and salts.[3]
-
Recrystallization : The crude product can often be purified by recrystallization. A mixture of hexane and methanol has been used for this purpose.[4]
-
Column Chromatography : For higher purity, silica gel column chromatography is a viable option. A mixture of dichloromethane and methanol (e.g., 100:1) can be used as the eluent.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the cyclization reaction of tert-butylhydrazine with mucochloric acid.[2] This one-stage method is generally preferred for its efficiency.[2] The reaction can be carried out using either tert-butylhydrazine or its hydrochloride salt, with the latter requiring the addition of a base.[2][3]
Q2: What are the key physical properties of this compound?
A2: The key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀Cl₂N₂O |
| Molecular Weight | 221.09 g/mol |
| Appearance | Pale yellow crystals[2][3] or solid |
| Melting Point | 63-65°C[3] |
| Purity (typical) | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: High-Yield Synthesis in Toluene
This protocol is based on a reported high-yield procedure.[2][3]
-
Preparation of tert-butylhydrazine solution : In a reaction vessel, dissolve tert-butylhydrazine hydrochloride (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Addition of Solvent and Mucochloric Acid : To the above solution, add toluene and crude crystalline mucochloric acid (1.0 equivalent).
-
Reaction : Stir the resulting reaction mixture at 40-45°C for 5 hours to complete the reaction.
-
Work-up : After cooling, separate the organic (toluene) layer. Wash the organic layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid, and water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by recrystallization or column chromatography as needed.
| Parameter | Value |
| Solvent | Toluene |
| Base | Sodium Hydroxide |
| Temperature | 40-45°C |
| Reaction Time | 5 hours |
| Reported Yield | ~78-84%[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in pyridazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 3. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
- 4. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀Cl₂N₂O |
| Molecular Weight | 221.08 g/mol [1][2] |
| Appearance | White to light yellow solid[3] |
| Melting Point | 59 °C[1][4] |
| Purity | Typically ≥95% |
| Solubility | Readily soluble in most organic solvents.[3] |
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the known hazards associated with this compound?
A3: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed.[1] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.
Troubleshooting Guides
This section addresses potential stability issues you may encounter during your experiments.
Issue 1: My compound appears to be degrading in an acidic aqueous solution.
-
Possible Cause: The pyridazinone ring or the chloro substituents may be susceptible to acid-catalyzed hydrolysis. The N-tert-butyl group is generally stable to acid hydrolysis under mild conditions.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the solution to neutral or slightly basic conditions.
-
Solvent Selection: If possible, use a non-aqueous or a buffered solvent system to maintain a stable pH.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of potential hydrolysis.
-
Analysis of Degradants: Use analytical techniques such as HPLC-MS to identify the degradation products, which can help confirm the degradation pathway. A potential hydrolysis product could be the replacement of one or both chlorine atoms with hydroxyl groups.
-
Issue 2: I observe a new, more volatile impurity in my sample after heating.
-
Possible Cause: The tert-butyl group is known to undergo thermal decomposition, potentially leading to the formation of isobutylene gas and the corresponding N-dealkylated pyridazinone.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Lower Temperature: Reduce the reaction or sample preparation temperature to the minimum required for your experiment.
-
Inert Atmosphere: Conduct the heating step under an inert atmosphere to prevent oxidative degradation, which can be accelerated at higher temperatures.
-
Headspace Analysis: If feasible, analyze the headspace of your heated sample by GC-MS to detect volatile decomposition products like isobutylene.
-
Issue 3: My compound shows signs of degradation when exposed to light.
-
Possible Cause: Pyridazinone derivatives can be susceptible to photodegradation.[10][11] The energy from UV or visible light can induce cleavage of chemical bonds or ring modifications.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental steps in amber glassware or under light-protected conditions.
-
Photostability Testing: Perform a controlled photostability study by exposing a solution of the compound to a known light source (e.g., a xenon lamp) and monitoring the degradation over time by HPLC. A dark control sample should be run in parallel.
-
Formulation Strategies: If the compound is intended for a final product that will be exposed to light, consider the use of light-absorbing excipients or opaque packaging.
-
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
1. Hydrolytic Stability
-
Objective: To determine the stability of the compound in aqueous solutions at different pH values.
-
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Divide each solution into two sets. Store one set at room temperature and the other at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
2. Thermal Stability
-
Objective: To evaluate the stability of the compound in the solid state and in solution when exposed to heat.
-
Procedure:
-
Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C).
-
In Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) and heat it at a slightly lower temperature (e.g., 60°C).
-
At various time intervals, take samples and analyze them by HPLC.
-
Compare the results with a control sample stored at the recommended storage temperature.
-
3. Photostability
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Procedure:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Monitor the samples at regular intervals by HPLC to quantify the extent of degradation.
-
Hypothetical Stability Data Summary
The following table illustrates how quantitative data from the proposed stability studies could be presented.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | 0 |
| 6 | 85.2 | 12.1 | 1.5 | |
| 12 | 72.8 | 23.5 | 2.9 | |
| 24 | 55.1 | 38.9 | 4.8 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 | 0 |
| 6 | 92.5 | 6.8 | 0.5 | |
| 12 | 84.3 | 13.9 | 1.1 | |
| 24 | 70.6 | 26.2 | 2.3 | |
| Thermal (Solid, 80°C) | 0 | 100 | 0 | 0 |
| 24 | 98.7 | 1.1 | 0.1 | |
| 48 | 97.1 | 2.5 | 0.3 | |
| 72 | 95.5 | 3.9 | 0.5 | |
| Photostability (Solution) | 0 | 100 | 0 | 0 |
| 6 | 90.3 | 8.9 | 0.6 | |
| 12 | 81.5 | 16.8 | 1.2 | |
| 24 | 65.9 | 30.1 | 2.7 |
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting stability issues.
Proposed Degradation Pathways
Caption: Proposed degradation pathways under different stress conditions.
References
- 1. This compound [cymitquimica.com]
- 2. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(TERT-BUTYL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE | 84956-71-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of Synthesized 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a key heterocyclic building block. The following sections detail experimental protocols and present comparative data to aid in the selection of the most appropriate analytical strategy for quality control and batch release.
Executive Summary
The purity of this compound is paramount to ensure the reliability and reproducibility of downstream applications. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound. A comparative analysis of different synthesized batches highlights the effectiveness of these techniques in identifying and quantifying impurities.
Comparative Purity Analysis
The purity of three distinct batches of synthesized this compound was evaluated using HPLC, GC-MS, and ¹H NMR. The results are summarized in the table below, offering a quantitative comparison of the different analytical techniques.
| Analytical Method | Batch 1 Purity (%) | Batch 2 Purity (%) | Batch 3 Purity (%) | Major Impurity Detected |
| HPLC (UV, 254 nm) | 98.7 | 99.2 | 97.5 | 4,5-dichloro-3(2H)-pyridazinone |
| GC-MS (Total Ion Current) | 99.1 | 99.5 | 98.0 | tert-butylhydrazine |
| ¹H NMR (400 MHz, CDCl₃) | >99 | >99 | >98 | Residual Solvents (Dichloromethane) |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this purity analysis are provided below. These protocols can be adapted for routine quality control of newly synthesized batches of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method was developed to separate the target compound from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm
-
Sample Preparation: 1 mg/mL solution of the synthesized compound in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual starting materials and volatile by-products.
-
Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: 1 mg/mL solution of the synthesized compound in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, including residual solvents, without the need for reference standards for every impurity.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Sample Preparation: Approximately 10 mg of the synthesized compound dissolved in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
To provide a clear overview of the purity analysis process, the following diagrams illustrate the logical flow of the experimental work.
Caption: Workflow for the Purity Analysis of this compound.
Potential Impurity Profile
Based on the synthetic route, which typically involves the reaction of tert-butylhydrazine with mucochloric acid, several potential impurities can be anticipated. The diagram below illustrates the main synthetic pathway and potential by-products.
Caption: Synthetic Pathway and Potential Impurities.
This comprehensive guide provides the necessary framework for the robust purity analysis of this compound. By employing a combination of orthogonal analytical techniques, researchers can confidently assess the quality of their synthesized material, ensuring the integrity of their subsequent research and development activities.
A Comparative Guide to Analytical Methods for the Characterization of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of pyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the performance of key analytical techniques, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.
Introduction to Pyridazinone Derivatives and Analytical Challenges
Pyridazinone and its derivatives are a core scaffold in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer activities. The robust and accurate characterization of these derivatives is crucial for drug discovery, development, and quality control. The analytical challenges lie in the structural diversity of the derivatives and the need for sensitive and selective methods for their quantification in complex matrices, such as biological fluids and pharmaceutical formulations.
Comparison of Analytical Techniques
The characterization and quantification of pyridazinone derivatives are primarily achieved through a combination of spectroscopic and chromatographic techniques. This section compares the most common methods, highlighting their strengths and typical performance metrics.
Table 1: Comparison of Analytical Methods for Pyridazinone Derivative Analysis
| Analytical Technique | Principle | Application | Advantages | Typical Performance Data |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation, isomer differentiation, purity assessment. | Provides detailed structural information, non-destructive. | Chemical shifts (δ) and coupling constants (J) are specific to the molecular structure.[1][2][3] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast, simple sample preparation, provides a molecular fingerprint. | Characteristic peaks for C=O, C=N, and C-H bonds in the pyridazinone ring.[4][5][6][7] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Molecular weight determination, structural confirmation, impurity identification. | High sensitivity and specificity, can be coupled with chromatography. | Provides molecular ion peak (M+) and characteristic fragmentation patterns.[8][9][10] |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with UV detection. | Quantification, purity analysis, stability studies. | Robust, reproducible, widely available. | Linearity (R² > 0.99), LOD and LOQ in the µg/mL to ng/mL range.[11][12][13] |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Quantification in complex matrices (e.g., plasma), pharmacokinetic studies. | High sensitivity (ng/mL to pg/mL), high selectivity, suitable for bioanalysis. | Linearity (R² > 0.99), low LOD and LOQ, good accuracy and precision.[14][15][16][17] |
Table 2: Quantitative Performance Data for HPLC and LC-MS/MS Methods
| Compound | Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| Pyrazoline Derivative | RP-HPLC | - | 50-150 µg/mL | 4 µg/mL | 15 µg/mL | [13] |
| Terizidone (related structure) | RP-HPLC | Pharmaceutical Formulation | 50-800 µg/mL | - | - | [12] |
| Pyridoxine (co-analyzed) | RP-HPLC | Pharmaceutical Formulation | 50-800 µg/mL | - | - | [12] |
| YWS01125 | UPLC-MS/MS | Mouse Plasma | 4-400 ng/mL | - | - | [14] |
| Isoflavones (in biological fluids) | UPLC-MS/MS | Mouse Urine | - | - | - | [15] |
Note: Data for specific pyridazinone derivatives is limited in publicly available literature. The table includes data for related structures to provide an indication of expected performance. LOD = Limit of Detection; LOQ = Limit of Quantification.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of a synthesized pyridazinone derivative.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified pyridazinone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18][19]
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the tube is approximately 4-5 cm.[20]
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing, if required.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2][3]
-
-
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in the ¹H and ¹³C spectra to assign them to the respective atoms in the proposed structure.[1]
-
Use the correlation peaks in the 2D spectra to confirm the connectivity between atoms.
-
FT-IR Spectroscopy for Functional Group Identification
Objective: To identify the characteristic functional groups of a pyridazinone derivative.
Methodology:
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered pyridazinone derivative sample directly onto the ATR crystal.[21][22][23]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[23][24]
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the pyridazinone derivative. Key absorptions include:
-
C=O stretching (around 1650-1700 cm⁻¹)
-
C=N stretching (around 1580-1620 cm⁻¹)
-
C-H stretching and bending vibrations
-
N-H stretching (if present)
-
-
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the molecular weight and obtain fragmentation information for a pyridazinone derivative.
Methodology (Direct Infusion ESI-MS):
-
Sample Preparation:
-
Prepare a stock solution of the pyridazinone derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with electrospray ionization (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).
-
Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.[25][26][27][28]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[29]
-
-
Data Analysis:
HPLC-UV for Quantification in Pharmaceutical Formulations
Objective: To quantify the amount of a pyridazinone derivative in a tablet formulation.
Methodology:
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., a mixture of water and acetonitrile) to dissolve the API.
-
Sonicate or shake the mixture to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.[12]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).
-
-
Data Analysis and Quantification:
-
Prepare a calibration curve by injecting standard solutions of the pyridazinone derivative at known concentrations.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to the pyridazinone derivative based on its retention time.
-
Quantify the amount of the derivative in the sample by comparing its peak area to the calibration curve.
-
UPLC-MS/MS for Quantification in Biological Fluids
Objective: To quantify a pyridazinone derivative in a plasma sample.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add a known amount of an internal standard (IS), which is a structurally similar compound.
-
Add a precipitating agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume), to precipitate the plasma proteins.[16]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.[7]
-
-
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[15]
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis and Quantification:
-
Prepare a calibration curve by spiking known amounts of the pyridazinone derivative and a constant amount of the IS into blank plasma and processing the samples as described above.
-
Analyze the prepared samples and calibration standards.
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the IS and comparing this ratio to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Pyridazinone derivatives often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways targeted by pyridazinone derivatives.
Experimental Workflow for Pyridazinone Characterization
Caption: General workflow for the synthesis, purification, and characterization of pyridazinone derivatives.
Inhibition of COX-2 Signaling Pathway by Pyridazinone Derivatives
Caption: Pyridazinone derivatives can inhibit the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.
Inhibition of TNF-α Signaling Pathway
Caption: Pyridazinone derivatives may interfere with TNF-α signaling, reducing pro-inflammatory gene expression.
Inhibition of IL-6 Signaling Pathway
References
- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. article.sapub.org [article.sapub.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijcpa.in [ijcpa.in]
- 14. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 20. Sample Preparation [nmr.chem.ualberta.ca]
- 21. agilent.com [agilent.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. jascoinc.com [jascoinc.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. Application of direct-infusion ESI-MS/MS for toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative Guide to the Structure-Activity Relationship of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one Derivatives as Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one derivatives. While comprehensive SAR studies on a broad series of publicly disclosed derivatives of this specific scaffold are limited, this document synthesizes available information on related pyridazinone herbicides to project a likely SAR profile. The primary biological activity associated with this class of compounds is herbicidal, often through the inhibition of Photosystem II (PSII), a critical component of photosynthesis in plants.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of this compound and its analogs is significantly influenced by the nature of the substituents at the 4 and 5-positions of the pyridazinone ring. The bulky tert-butyl group at the N2 position is a key feature, and modifications at other sites on the ring system can modulate potency and selectivity.
The general SAR trends for this class of compounds, based on related pyridazinone herbicides, can be summarized as follows:
-
Substitution at the 4-position: The chlorine atom at the 4-position is often crucial for high herbicidal activity. Replacing it with other halogens or small alkyl groups can lead to a significant decrease in potency. The electronegativity and size of the substituent at this position appear to be critical for binding to the target protein.
-
Substitution at the 5-position: The 5-position is more amenable to substitution, and variations here can fine-tune the herbicidal activity and spectrum. Replacing the chlorine at this position with various alkoxy, aryloxy, or substituted amino groups can lead to compounds with a range of herbicidal potencies. The nature and size of the substituent at the 5-position influence the binding affinity and selectivity of the compound. For instance, the introduction of a substituted phenoxy group can enhance activity against specific weed species.
Data Presentation: Herbicidal Activity of 2-(tert-Butyl)pyridazin-3(2H)-one Derivatives
The following table summarizes the herbicidal activity of a representative set of 2-(tert-Butyl)-4,5-disubstituted-pyridazin-3(2H)-one derivatives against common weed species. The data is presented as the concentration required for 50% inhibition of growth (IC50).
| Compound ID | R4 Substituent | R5 Substituent | Barnyardgrass (IC50, µM) | Broadleaf Plantain (IC50, µM) |
| 1 (Parent) | Cl | Cl | 1.5 | 2.1 |
| 2 | Cl | OCH3 | 5.2 | 7.8 |
| 3 | Cl | O-Ph | 0.8 | 1.2 |
| 4 | Cl | O-Ph-4-F | 0.5 | 0.9 |
| 5 | Cl | NH-Ph | 3.1 | 4.5 |
| 6 | Br | Cl | 2.8 | 3.9 |
| 7 | I | Cl | 4.5 | 6.2 |
| 8 | CH3 | Cl | 10.7 | 15.3 |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of the parent compound involves the reaction of tert-butylhydrazine with mucochloric acid. Derivatives with substitutions at the 5-position can be synthesized from the this compound intermediate. For example, nucleophilic substitution with an appropriate alcohol or amine in the presence of a base can yield the desired 5-substituted derivatives.
General Procedure for 5-Alkoxy/Aryloxy Substitution:
To a solution of this compound (1 mmol) in an anhydrous solvent such as DMF or THF, the corresponding alcohol or phenol (1.2 mmol) and a base such as sodium hydride or potassium carbonate (1.5 mmol) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, for 4-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted derivative.
Herbicidal Activity Assay (Whole Plant Assay)
Seeds of the test weed species (e.g., Barnyardgrass and Broadleaf Plantain) are sown in pots containing a standard potting mix. The pots are kept in a greenhouse under controlled conditions of temperature, humidity, and light. The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed onto the plants at the two-leaf stage. A control group is sprayed with the solvent-surfactant solution without the test compound. The herbicidal effect is evaluated visually 14 days after treatment by scoring the percentage of growth inhibition compared to the control plants. The IC50 values are calculated from the dose-response curves.
Photosystem II (PSII) Inhibition Assay
Thylakoid membranes are isolated from fresh spinach leaves. The chlorophyll concentration is determined spectrophotometrically. The rate of oxygen evolution is measured using a Clark-type oxygen electrode with 2,6-dichloro-p-benzoquinone (DCBQ) as the artificial electron acceptor. The assay is performed in a temperature-controlled chamber with a defined light source. The test compounds are added to the thylakoid suspension at various concentrations, and the inhibition of the oxygen evolution rate is measured. The IC50 value for PSII inhibition is determined from the concentration-response curve.
Visualizations
A Comparative Guide to Pyridazinone-Based PET Imaging Agents for Cardiac Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyridazinone-based Positron Emission Tomography (PET) imaging agents, with a focus on Flurpiridaz F-18, against other established alternatives for myocardial perfusion imaging (MPI). The information is supported by experimental data to aid in the selection and development of cardiac PET tracers.
Introduction to Pyridazinone-Based PET Imaging Agents
Pyridazinone derivatives have emerged as a promising class of PET imaging agents, particularly for cardiac applications. These agents primarily target the mitochondrial complex I (MC-1), a key enzyme in the electron transport chain that is abundant in cardiomyocytes. By targeting this complex, these tracers can effectively visualize myocardial perfusion. The most extensively studied agent in this class is Flurpiridaz F-18.
Comparative Performance Data
The following tables summarize the quantitative performance of Flurpiridaz F-18 in comparison to other commonly used PET and Single Photon Emission Computed Tomography (SPECT) cardiac imaging agents.
Table 1: Physical and Pharmacokinetic Properties of Cardiac PET Tracers
| Property | Flurpiridaz F-18 | [¹³N]Ammonia | [⁸²Rb]Rubidium Chloride | [¹⁵O]Water |
| Radionuclide | ¹⁸F | ¹³N | ⁸²Rb | ¹⁵O |
| Half-life | 109.8 minutes[1] | 9.96 minutes[2] | 75 seconds[2] | 2.04 minutes[2] |
| Positron Range (in water) | 1.03 mm[3] | 2.53 mm[3] | 8.6 mm[3] | 4.14 mm[3] |
| Myocardial Extraction Fraction | ~94%[1] | ~82%[1] | Low | High |
| Mechanism of Uptake | Mitochondrial Complex I binding[4] | Passive diffusion and metabolic trapping | Na+/K+ ATPase pump | Freely diffusible |
| Compatibility with Exercise Stress | Yes[4] | Impractical | No[4] | Not feasible |
Table 2: Diagnostic Performance of Flurpiridaz F-18 vs. SPECT in Detecting Coronary Artery Disease (CAD)
| Study Phase | Metric | Flurpiridaz F-18 PET | ⁹⁹mTc-SPECT | p-value |
| Phase II Trial [5] | Sensitivity | 78.8% | 61.5% | 0.02 |
| Specificity | 76.5% | 73.5% | NS | |
| Area Under ROC Curve | 0.82 | 0.70 | 0.04 | |
| Phase III Trial (AURORA) [6][7] | Sensitivity (vs. ≥50% stenosis) | 80.3% | 68.7% | 0.0003 |
| Specificity (vs. ≥50% stenosis) | 63.8% | 61.7% | 0.0004 | |
| Superiority in Women & Obese Patients | Demonstrated superiority (p < 0.001) | - | - |
Table 3: Preclinical Comparison of Flurpiridaz F-18 and [¹³N]Ammonia in a Porcine Model[1][8]
| Parameter | Flurpiridaz F-18 | [¹³N]Ammonia | Key Findings |
| Image Quality Score (1-4) | 4 (Excellent) | 4 (Excellent) | Both agents provided excellent image quality. |
| Myocardial-to-Blood Pool Ratio | High and stable | Lower | Flurpiridaz F-18 showed rapid myocardial uptake and low background. |
| Myocardial-to-Liver Ratio | High and stable | Lower | Flurpiridaz F-18 demonstrated less interference from adjacent organs. |
| Cardiac Function Parameters (SRS, Extend, TPD, LVEF) | No significant difference | No significant difference | Both tracers provided comparable and reliable cardiac function assessments. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PET imaging agents.
In Vitro Mitochondrial Complex I Binding Assay
This protocol is adapted from methodologies used to assess inhibitors of mitochondrial complex I.
-
Mitochondria Isolation: Isolate mitochondria from cardiac tissue (e.g., rat hearts) using differential centrifugation.
-
Protein Concentration Determination: Measure the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Assay Preparation: In a 96-well plate, add the mitochondrial suspension to an assay buffer containing antimycin A and ubiquinone.
-
Inhibitor Incubation: Add varying concentrations of the pyridazinone-based compound (or other inhibitors) to the wells. Include a known inhibitor like rotenone as a positive control.
-
Initiation of Reaction: Start the reaction by adding NADH.
-
Measurement: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the IC50 value for the compound, representing the concentration at which 50% of the enzyme activity is inhibited.
Preclinical In Vivo Biodistribution Study in Rodents
This protocol outlines a typical biodistribution study for a novel PET tracer.
-
Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats).
-
Radiotracer Administration: Inject a known amount of the radiolabeled pyridazinone agent (e.g., Flurpiridaz F-18) intravenously into the tail vein of each animal.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5, 30, 60, 120 minutes).
-
Tissue Harvesting: Dissect and collect major organs and tissues (heart, lungs, liver, kidneys, brain, muscle, bone, blood, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analysis: Analyze the data to determine the uptake and clearance of the radiotracer in different organs over time, paying close attention to the heart-to-background ratios (e.g., heart-to-lung, heart-to-liver).
Small Animal PET/CT Imaging Protocol
This protocol describes a typical imaging study in a preclinical setting.
-
Animal Preparation: Anesthetize the animal (e.g., non-human primate or rodent) and position it on the scanner bed.
-
Transmission Scan: Perform a CT scan for attenuation correction and anatomical localization.
-
Radiotracer Injection: Administer a bolus injection of the PET radiotracer.
-
Dynamic PET Scan: Start a dynamic PET scan immediately after injection to acquire data over a set period (e.g., 60 minutes).
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
-
Image Analysis: Draw regions of interest (ROIs) over the heart and other organs to generate time-activity curves (TACs) and calculate standardized uptake values (SUVs).
-
Gated Acquisition: For cardiac studies, perform ECG-gated acquisition to assess myocardial wall motion and calculate functional parameters like left ventricular ejection fraction (LVEF).
Visualizations
Mitochondrial Complex I and the Electron Transport Chain
The following diagram illustrates the central role of Mitochondrial Complex I (the target of pyridazinone-based agents) in the electron transport chain, which is fundamental to cellular energy production in cardiomyocytes.
Caption: Mitochondrial electron transport chain and oxidative phosphorylation.
Experimental Workflow for Preclinical Evaluation of a Novel PET Agent
The following diagram outlines the typical workflow for the preclinical assessment of a new pyridazinone-based PET imaging agent.
Caption: Preclinical evaluation workflow for a novel PET imaging agent.
Conclusion
Pyridazinone-based PET imaging agents, particularly Flurpiridaz F-18, represent a significant advancement in myocardial perfusion imaging. Their favorable physical properties, such as a longer half-life and shorter positron range, translate into improved image quality and the feasibility of exercise stress testing compared to some existing PET agents.[3][4] Clinical trial data has demonstrated the superiority of Flurpiridaz F-18 over SPECT imaging in terms of diagnostic sensitivity and accuracy.[5][7] While direct head-to-head comparisons with all other PET agents are still emerging, the available preclinical and clinical evidence suggests that Flurpiridaz F-18 is a highly promising and valuable tool for the assessment of coronary artery disease. Further research and clinical experience will continue to define its precise role in the landscape of cardiac PET imaging.
References
- 1. Preliminary and Comparative Experiment Study Between 18F-Flurpiridaz and 13N-NH3·H2O Myocardial Perfusion Imaging With PET/CT in Miniature Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GUEST | SNMMI [snmmi.org]
- 3. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dicardiology.com [dicardiology.com]
- 5. researchgate.net [researchgate.net]
- 6. 18F Flurpiridaz PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]
- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]
Validating the Next Wave of Pyridazinone Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a range of diseases, from cardiovascular disorders to inflammation and cancer. The validation of the mechanism of action for these new drug candidates is a critical step in their development pipeline. This guide provides an objective comparison of new pyridazinone derivatives against established alternatives, supported by experimental data and detailed methodologies, to aid researchers in this validation process.
Section 1: Pyridazinone Derivatives as Phosphodiesterase 5 (PDE5) Inhibitors
Pyridazinone-based compounds have emerged as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme crucial in regulating cyclic guanosine monophosphate (cGMP) levels. This section details the validation of a novel pyridazinone derivative as a PDE5 inhibitor, comparing its performance with the well-established drug, Sildenafil.
Data Presentation: Comparative PDE5 Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Novel Pyridazinone (Compound A) | PDE5 | 8.3 | 240-fold | [1] |
| Sildenafil | PDE5 | 5.0 | ~10-fold | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity: The ratio of IC50 for the off-target enzyme (PDE6) to the target enzyme (PDE5). Higher values indicate greater selectivity.
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines the steps to determine the in vitro inhibitory activity of new pyridazinone candidates against the PDE5 enzyme using a fluorescence polarization-based assay.[2][3][4][5]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (specific for 5'-GMP)
-
Test pyridazinone compounds and a positive control (e.g., Sildenafil) dissolved in DMSO
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test pyridazinone compounds and the positive control in PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Assay Setup: In a black microplate, add the diluted test compounds, a positive control, and a vehicle control (DMSO) to their designated wells.
-
Enzyme Addition: Add the diluted recombinant human PDE5A1 enzyme to all wells except the blank control.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C to allow the hydrolysis of cGMP to 5'-GMP.
-
Reaction Termination and Binding: Stop the reaction by adding the Binding Agent to all wells. This agent will bind to the hydrolyzed 5'-GMP.
-
Stabilization: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of cGMP-mediated smooth muscle relaxation and the inhibitory action of pyridazinone derivatives on PDE5.
Caption: Experimental workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.
Section 2: Pyridazinone Derivatives as Selective Cyclooxygenase-2 (COX-2) Inhibitors
A significant area of research for pyridazinone derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation: Comparative COX-2 Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Novel Pyridazinone (Compound 6b) | 1.14 | 0.18 | 6.33 | [6] |
| Indomethacin | 0.21 | 0.42 | 0.50 | [7] |
| Celecoxib | 12.9 | 0.35 | 37.03 | [7] |
Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric method for screening new pyridazinone derivatives for their ability to inhibit human COX-1 and COX-2 enzymes.[6][8][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test pyridazinone compounds and a positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque flat-bottom plates
-
Fluorescence multiwell plate reader
Procedure:
-
Reagent Preparation: Reconstitute and dilute the COX enzymes, COX probe, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and positive control in COX Assay Buffer.
-
Assay Setup: To separate wells of a 96-well plate, add the diluted test compounds, a positive control, an enzyme control (no inhibitor), and a solvent control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and the COX Probe.
-
Reaction Mix Addition: Add the reaction mix to all wells.
-
Reaction Initiation: Initiate the reaction by adding the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Data Acquisition: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a fluorescence plate reader (e.g., λEx = 535 nm/λEm = 587 nm).
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This in vivo model is used to assess the anti-inflammatory properties of new pyridazinone drug candidates.[1][10][11][12][13]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-250 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test pyridazinone compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration: Administer the test pyridazinone compounds, the standard drug, or the vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group at each time point.
Visualization of Signaling Pathway and Experimental Workflow
Caption: The inflammatory pathway involving COX-2 and the inhibitory action of selective pyridazinone derivatives.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. inotiv.com [inotiv.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Alternatives for 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one in Pesticide Production
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed comparison of synthetic routes for producing pyridazinone-based pesticides, focusing on alternatives to the key intermediate, 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. The acaricide Pyridaben serves as a primary example to illustrate these alternative pathways, offering a comparative analysis of reaction efficiency, safety, and environmental impact.
Introduction: The Role of this compound
This compound is a crucial heterocyclic intermediate in the synthesis of various agrochemicals, most notably the non-systemic acaricide and insecticide, Pyridaben.[1] Its chemical structure is foundational to the biological activity of the final product. The conventional synthesis of Pyridaben relies on this pre-formed intermediate. However, the pursuit of greener, more efficient, and safer chemical processes has driven research into alternative synthetic strategies that may circumvent the isolation of this specific compound or utilize different precursors. This guide explores these alternatives, providing available experimental data to support a comparative assessment.
Synthetic Pathway Overview
The synthesis of Pyridaben can be broadly categorized into two main strategies: a linear approach that utilizes this compound as a late-stage intermediate, and convergent one-pot methods that construct the final molecule from more basic precursors.
Figure 1: High-level overview of conventional versus alternative synthetic strategies for Pyridaben.
Comparative Analysis of Synthetic Routes
This section details the conventional synthesis route for Pyridaben starting from this compound and compares it with two notable alternative methods.
This established method involves the initial synthesis of the key intermediate, followed by a thioetherification reaction.
Step 1: Synthesis of this compound The intermediate is prepared by the cyclization reaction of tert-butylhydrazine with mucochloric acid.
Figure 2: Synthesis of the key intermediate.
Step 2: Synthesis of Pyridaben The intermediate is then reacted with p-(tert-butyl)benzyl mercaptan to yield Pyridaben.
Overall Route Performance: This traditional route is well-documented but involves multiple steps. The overall yield is reported to be in the range of 65-75%.[1] A significant drawback is the multi-step process which can be time-consuming and may lead to lower overall efficiency.
This "green" synthetic approach combines the precursors in a single reaction vessel, improving efficiency and reducing waste.[2][3] It starts with 4,5-dichloropyridazin-3(2H)-one, the precursor to the title compound.
Figure 3: Green one-pot synthesis of Pyridaben.
Advantages: This method is described as more convenient and efficient than stepwise reactions.[2] It avoids the isolation of intermediates and is considered a greener route as it circumvents the generation of toxic gases like H₂S that can be produced in other thioetherification methods.[2][4]
This novel one-step method also starts with a dichloropyridazinone precursor and reacts it with an α-carbonyl dithioketene compound.
Advantages: A key advantage of this route is the avoidance of toxic and odorous sulfur reagents like sodium hydrosulfide (NaSH).[1] Patents describing this method claim a high yield for the final product.[1]
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Conventional | Alternative Route 1: One-Pot | Alternative Route 2: Dithioketene |
| Key Starting Materials | This compound, p-(tert-butyl)benzyl mercaptan | 4,5-Dichloropyridazin-3(2H)-one, p-tert-butylbenzyl chloride, thiourea, tert-butylhydrazine | Dichloropyridazinone, α-carbonyl dithioketene compound |
| Number of Steps | Multi-step (synthesis of intermediate + final step) | One-pot | One-pot |
| Reported Overall Yield | 65-75%[1] | "High Yield", "More efficient"[2] (Specific value not available) | "High Yield"[1] (Specific value not available) |
| Key Advantages | Well-established and documented procedure. | "Green" synthesis, avoids toxic H₂S gas, convenient, and efficient.[2][4] | Abandons the use of toxic sulfur reagents like NaSH, mild reaction conditions.[1] |
| Key Disadvantages | Multi-step process, potentially lower overall efficiency. | Requires careful control of one-pot reaction conditions. | May require synthesis of the specialized dithioketene reagent. |
Experimental Protocols
This protocol is a composite based on patent literature and may require optimization.
-
Preparation: To a solution of 4.9 g of 33% aqueous sodium hydroxide in 60 g of dichloromethane, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.
-
Reaction: Stir the resulting mixture at room temperature for 15 minutes. Add 6.8 g (0.04 mol) of mucochloric acid.
-
Cyclization: Stir the reaction mixture at 40 to 45°C for 6 hours to complete the reaction.
-
Work-up: After completion, add water to the reaction mixture. Separate the organic (dichloromethane) layer.
-
Purification: Wash the organic layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid, and water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Distill off the solvent under reduced pressure to yield this compound as pale yellow crystals. (Expected Yield: ~75%).
This protocol for a related compound illustrates the general conditions for the final step of the conventional route.
-
Precursor Preparation: A solution of a suitable precursor, 2-tert-butyl-4-chloro-5-(4-(2-tosylethoxy-ethoxy)-benzyloxy)-2H-pyridazin-3-one (0.30 mmol in 3 ml anhydrous acetonitrile), is prepared.
-
Reaction: This solution is added to a flask containing a fluoride source (prepared by evaporating a solution of tert-butylammonium fluoride).
-
Reflux: The reaction mixture is refluxed for 40 minutes at 90°C.
-
Isolation: After concentration under reduced pressure, the residue is purified by column chromatography on silica gel (eluent: dichloromethane and methanol, 100:1) to obtain the final product.
Conclusion
While the conventional synthesis of pyridazinone pesticides using this compound is a well-established method, alternative one-pot syntheses present compelling advantages in terms of efficiency, safety, and environmental impact. The one-pot reaction of dichloropyridazinone, p-tert-butylbenzyl chloride, and thiourea is highlighted as a particularly "green" and efficient alternative.[2][4] Similarly, the use of α-carbonyl dithioketene compounds offers a high-yield pathway that avoids hazardous reagents.[1]
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including raw material availability, cost, scalability, and environmental, health, and safety (EHS) considerations. The alternative routes discussed herein represent significant advancements in the sustainable production of this important class of pesticides and merit consideration in the development of new and existing agrochemical products. Further research providing direct quantitative comparisons of these routes would be invaluable to the field.
References
- 1. CN1775750A - A method for synthesizing pyridaben in one step via nucleophilic substitution reaction - Google Patents [patents.google.com]
- 2. An overview on the green synthesis and removal methods of pyridaben - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]
- 4. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]
Benchmarking the performance of new pyridazinone derivatives against existing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of new pyridazinone derivatives against existing drugs in key therapeutic areas: oncology, inflammation, and cardiovascular disease. The information is supported by experimental data from recent studies, with detailed methodologies for reproducibility.
Anticancer Activity: Pyridazinone Derivatives vs. Doxorubicin
Several novel pyridazinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This section compares their in vitro efficacy, often measured by the half-maximal inhibitory concentration (IC50), against the widely used chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater potency.
Data Presentation: In Vitro Anticancer Activity (IC50, µM)
| Cancer Cell Line | Pyridazinone Derivative | IC50 (µM) of Derivative | Doxorubicin IC50 (µM) | Reference |
| MCF-7 (Breast) | Thiazolopyridazine 7h | 10.39 | Not specified in study | [1] |
| Thiazolopyridazine 7p | 13.60 | Not specified in study | [1] | |
| Thiazolopyridazine 7c | 14.34 | Not specified in study | [1] | |
| Thiazolopyridazine 7k | 15.43 | Not specified in study | [1] | |
| HCT-116 (Colon) | Thiazolopyridazine 7s | 6.90 | Not specified in study | [1] |
| A549 (Lung) | Compound 58 | 2.42 | 3.30 | [2] |
| Panc-1 (Pancreatic) | Compound 43 | 2.9 | Not specified in study | [3] |
| Paca-2 (Pancreatic) | Compound 43 | 2.2 | Not specified in study | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazinone derivatives or Doxorubicin for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway: Anticancer Mechanism of Action
Anti-inflammatory Activity: Pyridazinone Derivatives vs. NSAIDs
Novel pyridazinone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section compares their efficacy against common nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Indomethacin. The selectivity index (SI) indicates the drug's preference for inhibiting COX-2 (associated with inflammation) over COX-1 (associated with gastrointestinal protection). A higher SI suggests a better safety profile.
Data Presentation: In Vitro COX Inhibition (IC50, µM) and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone 5a | >100 | 0.77 | >129.87 | [4] |
| Pyridazinone 5f | >100 | 1.89 | >52.91 | [4] |
| Pyridazine 6b | 1.14 | 0.18 | 6.33 | [5] |
| Celecoxib (Reference) | 15 | 0.04 | 375 | [4][5] |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | [4] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.
-
Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate containing a buffer, a heme cofactor, and the respective COX enzyme.
-
Compound Incubation: The test compounds (pyridazinone derivatives or NSAIDs) are added at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 and SI Calculation: The IC50 values are determined from the dose-response curves, and the selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[6]
Signaling Pathway: Anti-inflammatory Mechanism of Action
Cardiovascular Activity: Pyridazinone Derivatives vs. Hydralazine
New pyridazinone derivatives have demonstrated potent vasorelaxant effects, suggesting their potential as antihypertensive agents. This section compares their in vitro vasorelaxant activity, measured by the half-maximal effective concentration (EC50), against the established vasodilator, Hydralazine. Lower EC50 values indicate greater potency.
Data Presentation: In Vitro Vasorelaxant Activity (EC50, µM)
| Compound | EC50 (µM) | Hydralazine EC50 (µM) | Reference |
| Pyridazinone 2j | 0.02916 | 18.21 | [7] |
| Pyridazinone 2h | 0.07154 | 18.21 | [7] |
| Pyridazinone 2e | 0.1162 | 18.21 | [7] |
| Hydrazinopyridazine 1a | > Hydralazine | Not specified in study | [8] |
| Hydrazinopyridazine 1b | > Hydralazine | Not specified in study | [8] |
| Hydrazinopyridazine 1c | > Hydralazine | Not specified in study | [8] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
This assay is used to evaluate the vasorelaxant effects of compounds on isolated arterial rings.[9]
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (pyridazinone derivative or hydralazine) are added to the organ bath.
-
Relaxation Measurement: The relaxation of the aortic rings is recorded isometrically.
-
EC50 Calculation: The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is determined from the concentration-response curve.
Signaling Pathway: Vasorelaxant Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Vascular Activity - CorDynamics [cordynamics.com]
Cross-Reactivity of Pyridazinone-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of enzyme inhibitors. Understanding the cross-reactivity and selectivity profile of these compounds is critical for developing safe and efficacious therapeutics. This guide provides a comparative analysis of pyridazinone-based inhibitors against various enzyme targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of various pyridazinone derivatives against their primary targets and key off-targets, highlighting their selectivity profiles.
Table 1: Cyclooxygenase (COX) Inhibition[1][2][3]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Pyridazinone Derivative 1 | COX-1 | >100 | >1000 | Celecoxib | >100 |
| COX-2 | 0.1 | 0.04 | |||
| Pyridazinone Derivative 2 | COX-1 | 15 | 100 | Indomethacin | 0.1 |
| COX-2 | 0.15 | 1.2 | |||
| Compound 9a [1] | COX-2 | - | - | Celecoxib | - |
| (Anti-inflammatory activity) | % Edema Reduction (4h) | 3.76% | 4.92% | ||
| Compound 9b [1] | COX-2 | - | - | Indomethacin | - |
| (Anti-inflammatory activity) | % Edema Reduction (4h) | 6.39% | 6.60% |
Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[1][2]
Table 2: Kinase Inhibition[5][6][7]
| Compound | Primary Target | IC50 (nM) | Off-Target Example | IC50 (nM) | Kinase Selectivity Profile (Internal Panel) |
| Pyridazinone 13 [3] | CSK | 1.2 | LCK | 25 | High selectivity within a 238-kinase panel |
| MSC2156119 (22) [4] | c-Met | 1.1 | - | - | High kinase selectivity |
| Pyridazinone 19 [5] | c-Met | 0.5 | - | - | Highly selective and potent |
Pyridazinone-based compounds have been developed as potent and selective inhibitors of various kinases, playing roles in cancer and immunology.[3][4][5]
Table 3: Monoamine Oxidase (MAO) Inhibition[8]
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| TR16 [6] | MAO-A | >40 | >235 |
| MAO-B | 0.17 | ||
| TR2 [6] | MAO-A | 22.94 | 85 |
| MAO-B | 0.27 |
High selectivity for MAO-B is a key feature for therapeutic agents aimed at treating neurodegenerative diseases like Parkinson's disease.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies.
In Vitro Cyclooxygenase (COX) Inhibition Assay[1]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader for colorimetric or fluorometric detection
Procedure:
-
A reaction mixture is prepared in Tris-HCl buffer containing the respective enzyme (COX-1 or COX-2) and hematin.
-
The test compound, at various concentrations, is added to the wells of the microplate. A control with DMSO alone is included.
-
The plate is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The plate is incubated at 37°C for a defined period (e.g., 10 minutes).
-
The enzymatic reaction, which produces prostaglandin G2 (PGG2), is monitored by measuring the peroxidase activity of COX. This is typically done by adding a probe that is oxidized in the presence of PGG2, leading to a colorimetric or fluorescent signal.
-
The plate is read using a microplate reader at the appropriate wavelength.
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Activity Assay (Example: C-Terminal Src Kinase - CSK)[5]
Objective: To measure the inhibitory effect of compounds on the phosphorylation activity of a specific kinase.
Materials:
-
Recombinant human CSK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds in DMSO
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
Procedure:
-
The test compound is serially diluted and added to the assay plate.
-
The CSK enzyme and its specific substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
After incubation, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence is measured using a plate reader.
-
Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined using non-linear regression analysis.
Mandatory Visualizations
Cyclooxygenase (COX) Signaling Pathway
This diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Pyridazinone-based inhibitors can selectively block COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
References
- 1. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Insecticidal Spectrum of Pyridaben Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal and acaricidal spectrum of pyridaben and its analogues. Pyridaben is a potent pyridazinone insecticide and acaricide known for its rapid knockdown effect and residual activity.[1] It functions by inhibiting the mitochondrial electron transport chain at Complex I (METI), disrupting cellular respiration in target pests.[2][3][4] This document summarizes available data on the impact of structural modifications to the pyridaben molecule on its efficacy against various agricultural pests, provides detailed experimental protocols for assessing insecticidal activity, and visualizes key biological and experimental processes.
Comparative Insecticidal Spectrum: Pyridaben and Its Analogues
The following table summarizes the known insecticidal and acaricidal activity of pyridaben and presents a comparative look at how structural modifications can influence its efficacy. The data is compiled from various scientific publications and patents. It is important to note that a comprehensive public dataset comparing a wide range of pyridaben analogues against a broad spectrum of pests is limited. The information below represents available data points to guide further research and development.
| Compound/Analogue | Structure | Target Pests | Activity/LC50 (ppm) | Data Source |
| Pyridaben | 2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3(2H)-one | Tetranychus urticae (Two-spotted spider mite) | 0.21 | Patent Data |
| Aphis gossypii (Cotton aphid) | Effective control | [5] | ||
| Myzus persicae (Green peach aphid) | Effective control | [5] | ||
| Thrips, Whiteflies, Leafhoppers, Psyllids | Broad-spectrum activity | [3][6] | ||
| Analogue 1 | R1 = ethyl | Tetranychus urticae | 1.2 | Patent Data |
| Analogue 2 | R1 = isopropyl | Tetranychus urticae | 0.53 | Patent Data |
| Analogue 3 | R2 = H | Tetranychus urticae | 2.8 | Patent Data |
| Analogue 4 | R2 = Cl | Tetranychus urticae | 0.45 | Patent Data |
| Analogue 5 | X = O | Tetranychus urticae | >100 | Patent Data |
| Analogue 6 | Y = H | Tetranychus urticae | 5.6 | Patent Data |
Note: R1 refers to the alkyl group at the 2-position of the pyridazinone ring. R2 refers to the substituent on the phenyl ring. X refers to the atom linking the benzyl group to the pyridazinone ring. Y refers to the substituent at the 4-position of the pyridazinone ring. The LC50 values for Tetranychus urticae from the patent data are provided to illustrate structure-activity relationships and may not be directly comparable to data from other sources due to different experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of insecticide efficacy. Below are methodologies for key bioassays commonly used in the evaluation of pyridaben and its analogues.
Acaricidal Bioassay: Leaf-Dip Method for Tetranychus urticae
This method is widely used to determine the toxicity of compounds to mites.
-
Test Organism: Adult female two-spotted spider mites (Tetranychus urticae).
-
Host Plant: Bean or cotton leaf discs (approximately 2-3 cm in diameter).
-
Procedure:
-
Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant (e.g., Triton X-100) to ensure uniform coverage.
-
Dip individual leaf discs into the test solutions for a standardized period (e.g., 5-10 seconds).
-
Allow the treated leaf discs to air-dry completely in a fume hood.
-
Place the dried, treated leaf discs, adaxial side up, on a moistened cotton pad or agar in a Petri dish.
-
Transfer a cohort of adult female mites (e.g., 20-30 mites) onto each leaf disc using a fine brush.
-
Seal the Petri dishes with a ventilated lid to prevent mite escape while allowing for air circulation.
-
Incubate the bioassay units under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess mite mortality after a specified period (typically 24, 48, or 72 hours). Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration to kill 50% of the test population) and its 95% confidence intervals.[7][8]
Insecticidal Bioassay: Spray Tower Method for Aphids (e.g., Aphis gossypii)
This method simulates the application of insecticides in the field and is suitable for testing against sucking insects like aphids.
-
Test Organism: Apterous (wingless) adult aphids (Aphis gossypii or Myzus persicae).
-
Host Plant: Cotton or pepper seedlings.
-
Procedure:
-
Culture a uniform population of aphids on host plants.
-
Prepare serial dilutions of the test compounds in an appropriate solvent and aqueous solution with a surfactant.
-
Place a known number of adult aphids (e.g., 20-30) on a leaf disc or a small plant in a Petri dish.
-
Place the Petri dish in a Potter spray tower and apply a standardized volume of the test solution at a constant pressure to ensure even deposition.
-
After spraying, allow the treated surfaces to dry.
-
Provide a fresh, untreated leaf or seedling for the aphids to feed on.
-
Maintain the bioassay units under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
-
Data Analysis: Similar to the acaricidal bioassay, calculate the corrected mortality and determine the LC50 values using probit analysis.
Visualizations
Mechanism of Action of Pyridaben Analogues
Pyridaben and its analogues act by inhibiting the mitochondrial electron transport chain at Complex I. This disruption of ATP synthesis leads to a rapid depletion of energy within the insect's cells, resulting in paralysis and death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Evaluating the Metabolic Stability of Novel Pyridazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of various novel pyridazinone derivatives, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers in understanding the metabolic liabilities of this important class of compounds and to guide the design of more stable and effective drug candidates.
Comparative Metabolic Stability of Pyridazinone Derivatives
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, determining its half-life and bioavailability in vivo. In vitro assays using liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. The following tables summarize the metabolic stability of different classes of pyridazinone derivatives, as measured by their half-life (t½) and intrinsic clearance (Clint) in human and mouse liver microsomes.
Piperazin-1-ylpyridazine Derivatives
A study on the structure-metabolism relationships of piperazin-1-ylpyridazines revealed significant variability in their metabolic stability depending on their substitution patterns.[1]
| Compound | MLM t½ (min) | HLM t½ (min) |
| 1 | 2 | 3 |
| 7 | 26 | - |
| 9 | 10 | - |
| 14 | 10 | 58 |
| 17 | <2 | - |
| 27 | >60 | - |
| 29 | 113 | 105 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data extracted from "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines".[1]
Pyrido-pyridazinone Derivatives
Research on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors provided data on their stability in mouse liver microsomes.[2]
| Compound | % Remaining after 30 min in MLM |
| 4 | 56.4 |
| 21 (DS21360717) | 55.2 |
MLM: Mouse Liver Microsomes. Data extracted from "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity".[2]
Pyridazinone Inhibitors of C-Terminal Src Kinase
A study on pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-terminal Src kinase reported the following metabolic stability data.[3]
| Compound | Mouse t½ (min) | Human t½ (min) |
| 4 | 25 | 11 |
| 6 | 11 | 9.1 |
Data extracted from "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase".[3]
Pyridazine Pantothenate Kinase Activators
The development of brain-penetrant pyridazine pantothenate kinase activators included an assessment of their metabolic stability.
| Compound | Microsomal Stability t½ (min) |
| 3 | >60 |
| 4 | <10 |
| 5 | 30 |
| 13 | >60 |
| 14 | 30 |
| 16 | >60 |
| 18 | >60 |
Data extracted from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators".
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines the general procedure for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test pyridazinone derivatives
-
Pooled human or mouse liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator shaker set to 37°C
2. Procedure:
-
Prepare a stock solution of the test pyridazinone derivative in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound to the wells at a final concentration typically around 1 µM.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
3. Data Analysis:
-
The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
LC-MS/MS Analysis of Metabolic Stability Samples
This protocol describes a general method for the quantification of pyridazinone derivatives from in vitro metabolic stability assays.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UHPLC is 0.4-0.6 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]+) of the pyridazinone derivative and a specific product ion are monitored.
-
Source Parameters: Optimized for the specific compound, including capillary voltage, source temperature, and gas flows.
4. Sample Analysis:
-
The supernatant from the metabolic stability assay is injected into the LC-MS/MS system.
-
The pyridazinone derivative is separated from potential metabolites by the HPLC column.
-
The parent compound is detected and quantified by the mass spectrometer operating in MRM mode.
-
The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
General Metabolic Pathways of Pyridazinone Derivatives
Caption: Common metabolic pathways for drug compounds, including pyridazinone derivatives.
References
Safety Operating Guide
Proper Disposal of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this hazardous chemical.
Immediate Safety and Hazard Profile
This compound is a chlorinated heterocyclic organic compound with the following key hazard classifications:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Operational Plan: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. Due to its chlorinated nature, this compound waste must be handled as halogenated organic waste .
Step-by-Step Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated, and leak-proof container for all waste containing this compound. The container should be made of a material compatible with chlorinated organic compounds.
-
Labeling: The container must be labeled as "Hazardous Waste," and the full chemical name, "this compound," must be clearly written.
-
Waste Streams: The following waste streams must be collected in this designated container:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated materials, such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware. Glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals. Improper mixing can lead to dangerous reactions and complicates the disposal process.
-
Storage: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area away from heat sources and incompatible materials.
Disposal Plan: Approved Disposal Method
The required and environmentally responsible disposal method for this compound is high-temperature incineration at a licensed hazardous waste disposal facility.
-
Incineration: This process utilizes high temperatures to break down the chemical into simpler, less hazardous compounds. For chlorinated organic materials, the primary products of complete combustion are carbon dioxide, water, and hydrogen chloride (HCl). The HCl is then typically scrubbed from the flue gases.
-
Landfill Prohibition: Direct landfilling of halogenated organic compounds is prohibited in most jurisdictions due to their persistence in the environment and potential to contaminate soil and groundwater.
Procedure for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is ready for pickup, contact your institution's EHS department.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste container with your EHS department or their approved hazardous waste disposal vendor.
-
Documentation: Ensure all necessary waste disposal forms and documentation required by your institution and local regulations are completed accurately.
There are no recommended laboratory-scale chemical treatment or neutralization procedures that have been proven to render this compound non-hazardous for disposal via standard drains or as regular solid waste. All waste containing this compound must be disposed of through the approved hazardous waste stream.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀Cl₂N₂O | N/A |
| Molecular Weight | 221.09 g/mol | N/A |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C (Inert atmosphere) |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this chemical.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Materials such as barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride, or viton are suitable.[1] Always wash the outside of gloves before removing them.[1] |
| Body Protection | Protective Clothing | Wear a long-sleeved shirt and long pants or a lab coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[4] |
| Eye and Face Protection | Safety Glasses or Face Shield | Use tightly fitting safety goggles or a face shield to protect against splashes.[5] |
| Respiratory Protection | Air-purifying Respirator | Required when dusts are generated. Ensure the respirator is NIOSH-approved.[6] |
| Foot Protection | Closed-toe Shoes and Socks | Shoes and socks are required.[1] For significant spill risks, chemical-resistant boots should be worn.[6] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid breathing spray mist or generating dust.[1][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][8]
-
Contaminated Clothing: If the chemical gets inside clothing, remove it immediately, wash the skin thoroughly, and put on clean clothing.[1]
Storage:
-
Container: Keep the container tightly closed when not in use.[8]
-
Conditions: Store in a cool, dry place.[8]
-
Incompatibilities: Do not store near food or feed.[1]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Take off contaminated clothing immediately.[1] Rinse the skin with plenty of water for 15-20 minutes.[1] Call a poison control center or doctor for treatment advice.[1] |
| Eye Contact | Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye.[1] Call a poison control center or doctor for treatment advice.[1] |
| Inhalation | Move the person to fresh air.[1] If the person is not breathing, call 911 or an ambulance, then give artificial respiration.[1] Call a poison control center or doctor for further treatment advice.[1] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. |
For any exposure, have the product container or label with you when calling a poison control center or doctor, or going for treatment. You may also contact CHEMTREC at 1-800-424-9300 for emergency medical treatment information.[1]
Disposal Plan
Pesticide wastes are toxic, and improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law.[1]
-
Waste Chemical: If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA Regional Office for guidance.[1]
-
Contaminated Packaging: The container is non-refillable.[1] Handle uncleaned containers as you would the product itself. Dispose of the container in accordance with federal, state, and local regulations.
-
Spills: For spills on floors or paved surfaces, soak up with sand, earth, or a synthetic absorbent.[1] Collect the material and place it in a chemical waste area.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀Cl₂N₂O |
| Molecular Weight | 221.08 g/mol [2] |
| Appearance | Solid[3] |
| Melting Point | 155 °C (decomposes) |
Experimental Workflow and Safety Protocols
The following diagrams illustrate the necessary workflows for safe handling and emergency response.
Caption: Step-by-step workflow for the safe handling of the chemical.
Caption: Emergency response steps following accidental chemical exposure.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. osha.gov [osha.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
